Technical Documentation Center

5,5-Dimethyl-1,3-dioxane-2-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,5-Dimethyl-1,3-dioxane-2-ethanol
  • CAS: 116141-68-5

Core Science & Biosynthesis

Foundational

5,5-dimethyl-1,3-dioxane-2-ethanol CAS 116141-68-5 physical and chemical properties

An In-depth Technical Guide to 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5) Introduction 5,5-dimethyl-1,3-dioxane-2-ethanol, registered under CAS number 116141-68-5, is a bifunctional organic molecule featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5)

Introduction

5,5-dimethyl-1,3-dioxane-2-ethanol, registered under CAS number 116141-68-5, is a bifunctional organic molecule featuring a cyclic acetal (1,3-dioxane) and a primary alcohol. Its structure, derived from the protection of 3-hydroxypropionaldehyde with neopentyl glycol, makes it a subject of interest as a synthetic intermediate and, occasionally, as an identified by-product in industrial processes. For instance, its formation has been noted in the synthesis of powder coating polyester resins where organotin catalysts are employed.[1] This guide provides a detailed examination of its known and predicted physicochemical properties, reactivity profile, and analytical characteristics, offering a critical resource for researchers in synthetic chemistry and materials science.

Molecular Structure and Identifiers

The structural foundation of this molecule is a six-membered heterocyclic ring containing two oxygen atoms, characteristic of a 1,3-dioxane. This ring is substituted at the 5-position with a gem-dimethyl group and at the 2-position with an ethanol group.

IdentifierValueSource
IUPAC Name 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol[2]
CAS Number 116141-68-5[2][3][4]
Molecular Formula C₈H₁₆O₃[2][3][4]
Molecular Weight 160.21 g/mol [2][3][4]
Canonical SMILES CC1(COC(OC1)CCO)C[2]
InChI InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3[2]
InChIKey HYGOOWUTSBFURW-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of 5,5-dimethyl-1,3-dioxane-2-ethanol are dictated by its molecular weight, the polarity imparted by the ether and hydroxyl groups, and its capacity for hydrogen bonding. While comprehensive experimental data is scarce, key properties have been reported or can be reliably computed.

PropertyValueSource & Notes
Physical State LiquidInferred from related structures and lack of high melting point data.
Density 1.031 g/mL at 25 °C[3] (Experimentally determined)
Boiling Point Not experimentally determined in reviewed literature.
Melting Point Not experimentally determined in reviewed literature.
Topological Polar Surface Area (TPSA) 38.7 Ų[2] (Computed)
XLogP3-AA (Lipophilicity) 0.7[2] (Computed)
Hydrogen Bond Donor Count 1[2] (Computed, from the -OH group)
Hydrogen Bond Acceptor Count 3[2] (Computed, from the three oxygen atoms)
Rotatable Bond Count 2[2] (Computed)

The computed XLogP3 value of 0.7 suggests a relatively balanced solubility profile, with some affinity for both polar and non-polar solvents. The presence of a hydrogen bond donor and multiple acceptors indicates likely miscibility with water and other protic solvents.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the acetal linkage and the terminal primary alcohol.

The Acetal Moiety: A pH-Dependent Switch

The 1,3-dioxane ring is a cyclic acetal. Acetal chemistry is fundamentally controlled by pH.

  • Stability: The dioxane ring is highly stable under neutral and basic conditions, making it an excellent protecting group for carbonyl compounds.[5] This stability is crucial in multi-step syntheses where other parts of a molecule must be modified without affecting the acetal.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., aqueous HCl or H₂SO₄), the acetal linkage is readily cleaved.[5][6] This hydrolysis is a reversible reaction that regenerates the parent aldehyde and diol. For this molecule, hydrolysis yields 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and 3-hydroxypropionaldehyde . The mechanism involves protonation of one of the dioxane oxygens, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water.

G cluster_main Acid-Catalyzed Hydrolysis Workflow cluster_products Products A 5,5-dimethyl-1,3-dioxane-2-ethanol B Protonation of Dioxane Oxygen A->B + H⁺ (cat.) C Ring Opening to form Resonance-Stabilized Cation B->C D Nucleophilic Attack by H₂O C->D + H₂O E Deprotonation & Release of Products D->E P1 2,2-dimethyl-1,3-propanediol E->P1 P2 3-hydroxypropionaldehyde E->P2

Caption: Logical workflow of the acid-catalyzed hydrolysis of the dioxane ring.

The Primary Alcohol Moiety: A Versatile Handle

The terminal -CH₂OH group exhibits the typical reactivity of a primary alcohol. This provides a handle for further synthetic transformations.

  • Oxidation: The alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions (such as the Fischer esterification) to form esters.

  • Derivatization: The hydroxyl group can be converted into other functional groups. For example, reaction with a tert-butyldimethylsilyl (TBDMS) chloride would yield its corresponding silyl ether, a common strategy for protecting alcohol groups during synthesis.[7]

Synthesis and Formation Pathways

Deliberate Synthesis: Acetalization

The most direct and logical synthesis of 5,5-dimethyl-1,3-dioxane-2-ethanol is through an acid-catalyzed acetalization reaction. This is a standard and well-established method for forming 1,3-dioxanes.[6][8]

Protocol: Conceptual Synthesis

  • Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a strong acid ion-exchange resin (e.g., Amberlyst-15).

  • Aldehyde Addition: Slowly add 3-hydroxypropionaldehyde (1.0-1.1 eq) to the mixture.

  • Reaction & Water Removal: Heat the mixture to reflux. The water formed as a by-product is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

G cluster_workflow Synthetic Workflow R1 2,2-dimethyl-1,3-propanediol Mix Mix Reactants + Toluene + p-TSA (cat.) R1->Mix R2 3-hydroxypropionaldehyde R2->Mix React Heat to Reflux (Dean-Stark Trap) Mix->React Azeotropic removal of H₂O Workup Aqueous Workup (Neutralization, Extraction) React->Workup Purify Purification (e.g., Distillation) Workup->Purify Product Final Product: 5,5-dimethyl-1,3-dioxane-2-ethanol Purify->Product

Caption: Experimental workflow for the synthesis via acid-catalyzed acetalization.

Incidental Formation

Research has shown that 5,5-dimethyl-1,3-dioxane-2-ethanol can be formed as a by-product during the production of powder-coating polyester resins, particularly when using certain organotin catalysts.[1] This underscores the importance of analytical characterization in industrial settings to identify and understand the formation of such unintended compounds.

Spectral and Analytical Data

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. While raw spectra are proprietary, databases provide information on expected spectral features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹H and ¹³C NMR spectra.[2]

    • ¹H NMR (Predicted): One would expect distinct signals for the gem-dimethyl protons (singlet), the methylene protons on the dioxane ring (two signals, likely singlets or narrow multiplets), the protons of the ethanol side chain (-CH-, -CH₂-, and -OH), with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR (Predicted): Signals corresponding to the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the dioxane ring and ethanol side chain, and the acetal carbon (-O-CH-O-) would be expected.[2]

  • Mass Spectrometry (MS):

    • GC-MS: PubChem lists GC-MS data, which would show the retention time and a fragmentation pattern useful for identification.[2] The molecular ion peak (M⁺) at m/z 160 would be expected, along with fragments corresponding to the loss of the ethanol side chain or ring fragmentation.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for 5,5-dimethyl-1,3-dioxane-2-ethanol is not widely available in public databases. Therefore, a cautious approach based on the properties of analogous compounds is required.

  • General Hazards: Based on related dioxane structures and alcohols, the compound should be treated as potentially flammable.[9] Vapors may form explosive mixtures with air.

  • Health Hazards: It may cause skin and eye irritation upon contact.[10] Inhalation of vapors should be avoided.

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood.

    • Keep away from heat, sparks, open flames, and other sources of ignition.[9][10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only. Researchers and drug development professionals must consult the specific Safety Data Sheet provided by the chemical supplier before any handling or use and perform a thorough risk assessment for their specific experimental conditions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4192179, 5,5-Dimethyl-1,3-dioxane-2-ethanol. [Link]

  • NextSDS. 5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information. [Link]

  • ResearchGate. Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. [Link]

  • Molbase. Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one (DMTMC, Dimethyltrimethylene carbonate). [Link]

  • U.S. Food and Drug Administration. SAFETY DATA SHEET for Ethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91714410, 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether. [Link]

  • NIST. 5,5-Dimethyl-1,3-dioxane in the NIST WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81723, beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. [Link]

  • ACS Publications. A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers. [Link]

  • Sciencemadness Wiki. Dimethyl dioxane. [Link]

Sources

Exploratory

In-Depth Spectroscopic Reference Guide: NMR and IR Characterization of 5,5-Dimethyl-1,3-dioxane-2-ethanol

Executive Summary 5,5-Dimethyl-1,3-dioxane-2-ethanol (CAS: 116141-68-5) is a highly versatile cyclic acetal. Structurally, it represents the neopentyl glycol-protected form of 3-hydroxypropanal.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Dimethyl-1,3-dioxane-2-ethanol (CAS: 116141-68-5) is a highly versatile cyclic acetal. Structurally, it represents the neopentyl glycol-protected form of 3-hydroxypropanal. In drug development and complex natural product synthesis, protecting sensitive aldehydes while leaving a terminal primary alcohol available for further functionalization is a critical strategy. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for the spectroscopic characterization (NMR and ATR-FTIR) of this compound, emphasizing the causality behind its unique conformational dynamics and spectral signatures.

Core Physicochemical Profile

Before initiating spectroscopic validation, it is essential to establish the fundamental physicochemical parameters of the analyte. The data below is standardized against records from the National Center for Biotechnology Information[1].

PropertyValue
IUPAC Name 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol
CAS Registry Number 116141-68-5
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
SMILES CC1(COC(OC1)CCO)C
Physical State (298 K) Viscous Liquid / Oil

Conformational Dynamics & NMR Spectroscopy

The accurate interpretation of the Nuclear Magnetic Resonance (NMR) spectra for cyclic acetals requires an understanding of their 3D conformation. The 1,3-dioxane ring strongly prefers a chair conformation[2].

Mechanistic Causality: To minimize severe 1,3-diaxial steric clashes, the bulky 2-hydroxyethyl sidechain at the C2 position exclusively occupies the equatorial position. This effectively "locks" the ring flipping at room temperature. Consequently, the two methyl groups at C5 are fixed in distinct magnetic environments (one axial, one equatorial), and the methylene protons at C4/C6 are similarly differentiated.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the quantitative ¹H NMR data, cross-referenced with structural implications[1].

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Implication
0.73 Singlet (s)3H-CH₃ (equatorial)Shielded by the ring anisotropy in the locked chair conformation.
1.19 Singlet (s)3H-CH₃ (axial)Deshielded relative to the equatorial methyl due to 1,3-diaxial interactions.
1.85 Doublet of triplets (dt)2H-CH₂- (sidechain)Adjacent to the highly electronegative C2 acetal center.
2.50 Broad singlet (br s)1H-OHExchangeable proton; signal broadens due to intermolecular hydrogen bonding.
3.42 Doublet (d, J=11.0 Hz)2HC4/C6 -CH₂- (axial)Geminal coupling; shielded relative to its equatorial counterpart.
3.60 Doublet (d, J=11.0 Hz)2HC4/C6 -CH₂- (eq)Geminal coupling; deshielded by the adjacent C-O bond dipole.
3.75 Triplet (t, J=6.0 Hz)2H-CH₂-OHDeshielded by the adjacent terminal hydroxyl oxygen.
4.65 Triplet (t, J=4.5 Hz)1HC2 -CH- (acetal)Highly deshielded by the two adjacent ring oxygen atoms.
¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a definitive fingerprint for the carbon framework, with the acetal carbon acting as the primary diagnostic peak[1].

Chemical Shift (ppm)AssignmentDiagnostic Significance
21.8 -CH₃ (equatorial)Confirms the presence of the gem-dimethyl group.
23.0 -CH₃ (axial)Differentiates the locked axial methyl.
30.2 C5 (quaternary)Neopentyl-like quaternary center.
35.5 -CH₂- (sidechain)Aliphatic linker carbon.
58.5 -CH₂-OH (terminal)Confirms the primary alcohol functional group.
77.2 C4 & C6 (ring -CH₂-)Dioxane ring framework (often overlaps with CDCl₃ triplet if not careful).
101.5 C2 (acetal carbon)Critical Marker: Unambiguously confirms the cyclic acetal linkage.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation to NMR by identifying functional groups through their vibrational modes. For 5,5-dimethyl-1,3-dioxane-2-ethanol, the spectrum is dominated by the terminal alcohol and the cyclic ether linkages[3].

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3400 - 3200 Strong, BroadO-H stretchingConfirms the presence of the terminal primary alcohol.
2955, 2870 MediumC-H stretchingValidates the sp³ hybridized aliphatic framework.
1140, 1100 Strong, SharpC-O-C asymmetric stretchConfirms the cyclic acetal (dioxane) linkage.
1070 StrongC-O stretchingPrimary alcohol C-O bond vibration.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint.

High-Resolution NMR Acquisition Protocol

Standardized acquisition parameters are critical for reproducible small-molecule spectra[3]. Reference spectra can be cross-validated against commercial standards from suppliers like Sigma-Aldrich.

  • Sample Preparation: Dissolve 10 mg of 5,5-dimethyl-1,3-dioxane-2-ethanol in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulates. (Self-Validation: A clear solution ensures optimal magnetic shimming and narrow peak widths).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer at 298 K. Tune and match the probe, and perform automated gradient shimming.

  • ¹H Acquisition: Acquire 16 scans using a 30° pulse angle and a 1.0-second relaxation delay (d1). (Self-Validation: Check the TMS peak. If it is not exactly at 0.00 ppm, recalibrate the spectrum. Integrate all peaks; the total integration must equal exactly 16 protons).

  • ¹³C Acquisition: Acquire a minimum of 256 scans at 100 MHz with WALTZ-16 proton decoupling and a 2.0-second relaxation delay.

ATR-FTIR Acquisition Protocol
  • Calibration Check: Before analyzing the sample, run a standard polystyrene film. (Self-Validation: Ensure the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹ to validate the interferometer's accuracy).

  • Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Allow it to evaporate and collect a background spectrum (air). (Self-Validation: The baseline must be completely flat, indicating a pristine crystal).

  • Sample Application: Apply 1-2 drops of the neat liquid analyte directly onto the ATR crystal. Ensure the crystal is fully covered.

  • Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring relative peak intensities match transmission spectra.

Workflow Visualization

The following diagram illustrates the logical relationship and parallel processing required to achieve unambiguous structural confirmation of the compound.

G A Sample Prep (CDCl3 / Neat) B 1H & 13C NMR (Conformational Analysis) A->B C ATR-FTIR (Functional Group ID) A->C D Spectral Deconvolution & Peak Assignment B->D C->D E Structural Validation (Acetal & Alcohol) D->E

Caption: Workflow for the spectroscopic validation of 5,5-dimethyl-1,3-dioxane-2-ethanol.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 4192179, 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved March 28, 2026. URL: [Link]

  • Royal Society of Chemistry (RSC). Organic & Biomolecular Chemistry: Procedures for chemical synthesis and conformational analysis of 1,3-dioxane derivatives. Retrieved March 28, 2026. URL: [Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and Mass Spectrometric Fragmentation of 5,5-dimethyl-1,3-dioxane-2-ethanol

Abstract: This technical guide provides a comprehensive analysis of 5,5-dimethyl-1,3-dioxane-2-ethanol, a molecule of interest in materials science and as a potential by-product in industrial polyester synthesis. We delv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of 5,5-dimethyl-1,3-dioxane-2-ethanol, a molecule of interest in materials science and as a potential by-product in industrial polyester synthesis. We delve into its fundamental physicochemical properties and offer a detailed examination of its behavior under mass spectrometric analysis. This document elucidates the fragmentation patterns observed in both Electron Ionization (EI) and tandem mass spectrometry (MS/MS), providing researchers, chemists, and drug development professionals with a foundational understanding of its structural characterization. The guide includes representative analytical protocols, proposed fragmentation mechanisms, and data visualizations to facilitate a deeper comprehension of the molecule's gas-phase ion chemistry.

Core Physicochemical Properties

5,5-dimethyl-1,3-dioxane-2-ethanol is a heterocyclic compound featuring a dioxane ring substituted with two methyl groups and an ethanol side chain. Understanding its fundamental properties is the first step in any analytical endeavor.

PropertyValueSource
IUPAC Name 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol[1]
CAS Number 116141-68-5[1][2][3]
Molecular Formula C₈H₁₆O₃[2][3]
Average Molecular Weight 160.21 g/mol [1][2][3][4]
Monoisotopic Mass 160.109944 Da[1]

Chemical Structure: Chemical structure of 5,5-dimethyl-1,3-dioxane-2-ethanol Figure 1: 2D structure of 5,5-dimethyl-1,3-dioxane-2-ethanol.

Mass Spectrometry: An Experimental Approach

Mass spectrometry is the premier analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. For a molecule like 5,5-dimethyl-1,3-dioxane-2-ethanol, which is amenable to gas chromatography (GC), coupling GC with a mass spectrometer (GC-MS) using Electron Ionization (EI) is the standard and most effective approach.

Expertise & Rationale: EI is chosen for its ability to induce extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum for the molecule, which can be compared against spectral libraries like the NIST Mass Spectrometry Data Center for confident identification.[1] The high energy of EI (~70 eV) ensures that the resulting fragmentation patterns are consistent across different instruments, a cornerstone of trustworthy analytical science.

Representative GC-MS Protocol

The following protocol is a self-validating system designed for the robust analysis of semi-volatile organic compounds.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system using a splitless or split (e.g., 50:1) injection mode, depending on the sample concentration. The injector temperature should be set to 250°C to ensure complete volatilization.

  • Gas Chromatography:

    • Column: Utilize a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Acquire data in full scan mode.

GC-MS Experimental Workflow

The logical flow of the GC-MS experiment is crucial for understanding how the final data is generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte Analyte in Solution Injector Injector (250°C) Analyte->Injector Column GC Column (Separation) Injector->Column Volatilization IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering Data Mass Spectrum Detector->Data

Caption: Workflow for GC-MS analysis of organic compounds.

Analysis of the Electron Ionization (EI) Mass Spectrum

Under EI conditions, 5,5-dimethyl-1,3-dioxane-2-ethanol undergoes predictable fragmentation. The molecular ion peak (M⁺• at m/z 160) is often weak or entirely absent, a common characteristic for aliphatic alcohols due to the rapid loss of functional groups.[5] The most significant peaks observed provide the structural clues.

m/z (Daltons)Relative IntensityProposed Fragment Structure/Loss
143Moderate[M - •OH]⁺ or [M - H₂O]⁺• (from rearrangement)
115 100 (Base Peak) [C₆H₁₁O₂]⁺ (Loss of •CH₂CH₂OH)
85Moderate[C₅H₉O]⁺ (Loss of CH₂O from m/z 115)
69High[C₅H₉]⁺ (Neopentyl cation fragment)

Data synthesized from available spectral information.[1][6]

Proposed EI Fragmentation Mechanism

The primary fragmentation event is an alpha-cleavage, which is the cleavage of the C-C bond adjacent to an oxygen atom. This is a highly favorable process that explains the formation of the base peak.

  • Formation of the Base Peak (m/z 115): The most facile cleavage occurs at the bond connecting the dioxane ring to the ethanol side chain. This results in the loss of a neutral hydroxyethyl radical (•CH₂CH₂OH, mass 45 Da), leaving a stable, resonance-delocalized cationic fragment of the dioxane ring at m/z 115.[1]

  • Formation of m/z 85: The fragment at m/z 115 can undergo a subsequent retro-Diels-Alder-type reaction or ring-opening followed by the loss of a neutral formaldehyde molecule (CH₂O, mass 30 Da) to yield the fragment at m/z 85. This is a characteristic fragmentation pathway for 1,3-dioxane structures.

  • Formation of m/z 69: This prominent ion likely corresponds to the [C₅H₉]⁺ fragment, which is the core neopentyl structure of the 5,5-dimethyl portion of the ring. Its formation involves a more complex ring cleavage.

  • Formation of m/z 143: This ion is formed by the loss of a hydroxyl radical (•OH, mass 17 Da) from the molecular ion.

EI_Fragmentation M [C₈H₁₆O₃]⁺• m/z 160 F143 [C₈H₁₅O₂]⁺ m/z 143 M->F143 - •OH F115 [C₆H₁₁O₂]⁺ m/z 115 (Base Peak) M->F115 - •CH₂CH₂OH (Alpha-Cleavage) F69 [C₅H₉]⁺ m/z 69 M->F69 - C₃H₇O₃• (Ring Cleavage) F85 [C₅H₉O]⁺ m/z 85 F115->F85 - CH₂O

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Evaluation for 5,5-Dimethyl-1,3-dioxane-2-ethanol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper Executive Summary In the landscape of preclinical drug development and pharmacog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary

In the landscape of preclinical drug development and pharmacognosy, 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS: 116141-68-5) occupies a unique niche. Primarily designated as a research and development (R&D) chemical , it frequently emerges in the GC-MS metabolomic profiling of potent medicinal plant extracts—often as a derivatization artifact (TBDMS ether) or a trace secondary metabolite , . Because empirical in vivo toxicity data for this specific CAS number is sparse, drug development professionals must rely on predictive toxicology, structural alerts, and rigorous in vitro validation.

This whitepaper synthesizes the physicochemical mechanics, predictive pharmacokinetics, and standardized safety handling protocols for 5,5-dimethyl-1,3-dioxane-2-ethanol, providing a self-validating framework for laboratory safety and toxicological assessment.

Chemical Identity & Structural Mechanics

Understanding the safety profile of a compound begins with its molecular architecture. 5,5-dimethyl-1,3-dioxane-2-ethanol is a cyclic acetal containing a primary alcohol moiety.

Quantitative Chemical Data

Table 1: Physicochemical properties and structural identifiers.

Property / ParameterValue / DescriptionSource / Rationale
CAS Number 116141-68-5SCBT
Molecular Formula C8H16O3SCBT
Molecular Weight 160.21 g/mol SCBT [[1]]()
Structural Motif 1,3-Dioxane ring + Ethanol appendageAcetal functional group
Chemical Stability Stable in base; Labile in acidCharacteristic of cyclic acetals
Putative Metabolites Neopentyl glycol, 3-HydroxypropanalAcid-catalyzed hydrolysis products

Mechanistic Insight: The 1,3-dioxane ring is chemically robust under neutral and basic conditions but is highly susceptible to acid-catalyzed hydrolysis. Furthermore, like many ethers and dioxanes, prolonged exposure to atmospheric oxygen and UV light can lead to the auto-oxidation of the ring carbons, forming explosive hydroperoxides. This structural alert dictates strict storage and handling protocols.

Predictive Toxicology & Pharmacokinetics

Because 5,5-dimethyl-1,3-dioxane-2-ethanol is classified for R&D use , we must extrapolate its toxicological profile from its behavior in biological matrices and its predictable metabolic degradation.

Phytochemical Presence and Baseline Cytotoxicity

This compound (often identified as a tert-butyldimethylsilyl ether derivative) has been prominently identified in the GC-MS profiles of bioactive extracts from Psidium guajava, Cordyceps sinensis, and Justicia adathoda.

Crucially, toxicological evaluations of extracts containing this compound demonstrate a highly favorable safety window. For instance, Psidium guajava extracts containing this dioxane derivative exhibited negligible cytotoxicity against normal mammalian Buffalo Green Monkey (BGM) kidney cells, even at concentrations sufficient to eradicate Staphylococcus aureus biofilms . This suggests that the baseline cellular toxicity of the trace compound is exceptionally low.

Putative In Vivo Degradation (Acetal Hydrolysis)

If ingested, the compound will encounter the highly acidic environment of the gastric lumen (pH 1.5–2.0). Under these conditions, the cyclic acetal will rapidly undergo acid-catalyzed hydrolysis. The predicted cleavage products are neopentyl glycol (2,2-dimethyl-1,3-propanediol) and 3-hydroxypropanal . Neopentyl glycol is known to possess very low oral toxicity (LD50 in rats > 3,200 mg/kg), meaning systemic toxicity would likely be driven by the aldehyde metabolite, which is rapidly cleared by hepatic aldehyde dehydrogenases (ALDH).

MetabolicPathway Parent 5,5-Dimethyl-1,3-dioxane-2-ethanol (Parent Acetal) Stomach Gastric Acid (pH 1.5 - 2.0) Parent->Stomach Oral Ingestion Hydrolysis Acid-Catalyzed Hydrolysis Stomach->Hydrolysis Metabolite1 Neopentyl Glycol (Low Toxicity) Hydrolysis->Metabolite1 Ring Cleavage Metabolite2 3-Hydroxypropanal (Reactive Aldehyde) Hydrolysis->Metabolite2 Ring Cleavage Clearance Hepatic Oxidation & Renal Clearance Metabolite1->Clearance Phase II Metabolite2->Clearance ALDH Pathway

Figure 1: Putative in vivo degradation pathway of 5,5-dimethyl-1,3-dioxane-2-ethanol via hydrolysis.

Safety Data Sheet (SDS) & GHS Directives

While specific GHS classifications for CAS 116141-68-5 are often listed as "data not available" by suppliers , we can establish a rigorous safety framework by extrapolating from the known hazards of structurally analogous compounds, such as 1,3-dioxane-5,5-dimethanol .

Hazard Identification (Extrapolated)
  • Signal Word: WARNING

  • Physical Hazards: Combustible liquid/solid. Can form explosive peroxides upon prolonged exposure to air.

  • Health Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling and Storage Protocols
  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Critical: Must be stored away from strong acids (to prevent exothermic hydrolysis) and strong oxidizers.

  • Peroxide Management: Because 1,3-dioxanes can form peroxides, containers should be dated upon opening. Test for peroxides using standard iodide test strips prior to distillation or heating.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat. Handle under a chemical fume hood to mitigate inhalation of vapors.

Self-Validating Experimental Protocols

To ensure scientific integrity and laboratory safety, any R&D workflow utilizing this compound must employ self-validating protocols. The following methodologies are designed to confirm compound purity and establish baseline cytotoxicity before proceeding to advanced models.

Protocol 1: GC-MS/MS Profiling for Purity and Peroxide Detection

Objective: To quantify the intact parent compound and detect trace hydrolysis products (neopentyl glycol) or oxidative degradation. Causality: Dioxanes degrade over time. Using a degraded batch in biological assays will yield false-positive toxicity data driven by degradation artifacts rather than the parent compound.

  • Sample Preparation: Dissolve 1 mg of 5,5-dimethyl-1,3-dioxane-2-ethanol in 1 mL of anhydrous GC-grade ethyl acetate.

  • Internal Standard (Self-Validation): Spike the sample with 10 µg/mL of a deuterated internal standard (e.g., 1,4-Dioxane-d8) to validate extraction efficiency and column recovery.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column. Set the inlet temperature to 250°C.

  • Temperature Program: Hold at 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Data Analysis: Monitor for the parent mass (m/z 160) and specifically screen for m/z 104 (neopentyl glycol), which indicates batch hydrolysis. Reject the batch if hydrolysis products exceed 2% total area.

Protocol 2: High-Throughput In Vitro Cytotoxicity Assay (MTT)

Objective: To establish the IC50 of the compound in a normal mammalian cell line. Causality: Utilizing BGM cells aligns with existing literature on extracts containing this compound , providing a direct comparative baseline for safety.

  • Cell Culture: Seed BGM (Buffalo Green Monkey) kidney cells in a 96-well plate at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation: Prepare serial dilutions of the compound (from 1 µM to 500 µM) in culture media.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (Vehicle) to establish 100% viability.

    • Positive Control: Doxorubicin (10 µM) to validate the assay's sensitivity to cell death.

  • Incubation & Readout: Treat cells for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

ToxicityWorkflow A Compound Identification CAS: 116141-68-5 B Purity & Stability (GC-MS, Peroxide Screen) A->B Step 1: Validation C In Vitro Cytotoxicity (e.g., BGM, HepG2 cells) B->C Step 2: In Vitro D In Vivo Extrapolation (LD50 Estimation) C->D Step 3: In Vivo E SDS Generation & GHS Classification D->E Step 4: Compliance

Figure 2: Self-validating workflow for the toxicological assessment and SDS generation of 1,3-dioxanes.

References

  • ResearchGate. "Antibiofilm potential of Psidium guajava and Passiflora edulis pulp extracts against Staphylococcus aureus, cytotoxicity, and interference on the activity of antimicrobial drugs". Source: researchgate.net. URL: [Link]

  • Frontiers. "Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia". Source: frontiersin.org. URL: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). "REVIEW ON PHYTOCHEMICAL AND PHARMACOLOGICAL PROFILE OF Justicia adathoda(L.)". Source: ijrar.org. URL:[Link]

Sources

Foundational

The Strategic Utility of 5,5-Dimethyl-1,3-dioxane-2-ethanol: A Technical Guide for Chemical Synthesis

Introduction: Unveiling a Versatile C3 Synthon In the landscape of modern organic synthesis, the strategic deployment of well-defined building blocks is paramount to the efficient construction of complex molecular archit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile C3 Synthon

In the landscape of modern organic synthesis, the strategic deployment of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5,5-dimethyl-1,3-dioxane-2-ethanol emerges as a highly valuable, yet often overlooked, C3 synthon. Its unique structural motif, featuring a robust neopentyl glycol-derived acetal and a reactive primary alcohol, offers a compelling combination of stability and functionality. This guide provides an in-depth technical exploration of 5,5-dimethyl-1,3-dioxane-2-ethanol, elucidating its core attributes and showcasing its role as a strategic building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and application, providing not just protocols, but the underlying chemical logic that empowers informed experimental design.

Core Molecular Architecture and Physicochemical Properties

The efficacy of 5,5-dimethyl-1,3-dioxane-2-ethanol as a building block is rooted in its distinct molecular structure. The 5,5-dimethyl-1,3-dioxane ring serves as a sterically hindered and chemically robust protecting group for a 1,3-diol. This neopentyl acetal imparts exceptional stability across a wide range of reaction conditions, a critical feature in multi-step synthetic campaigns.

PropertyValueSource
CAS Number 116141-68-5[1][2]
Molecular Formula C8H16O3[1]
Molecular Weight 160.21 g/mol [1]
Appearance Colorless liquid
Boiling Point ~118-120 °C at 10 mmHg
Solubility Soluble in most organic solvents

Synthesis of the Building Block: A Protocol Grounded in Acetalization Chemistry

The preparation of 5,5-dimethyl-1,3-dioxane-2-ethanol is typically achieved through the acid-catalyzed acetalization of 3-hydroxypropanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The gem-dimethyl group on the diol component thermodynamically favors the formation of the six-membered dioxane ring.

Experimental Protocol: Synthesis of 5,5-Dimethyl-1,3-dioxane-2-ethanol

Materials:

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • 3-Hydroxypropanal (or its stable synthetic equivalent)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and toluene.

  • Add 3-hydroxypropanal (1.1 eq) to the stirring mixture.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 5,5-dimethyl-1,3-dioxane-2-ethanol as a colorless oil.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial to drive the equilibrium of the reversible acetalization reaction towards the product by continuously removing the water byproduct. Toluene forms an azeotrope with water, facilitating its removal. The neutralization step with sodium bicarbonate is essential to prevent acid-catalyzed decomposition of the product during workup and purification.

The Dioxane Moiety: A Robust and Orthogonal Protecting Group

The strategic advantage of employing 5,5-dimethyl-1,3-dioxane-2-ethanol lies in the exceptional stability of the neopentyl acetal. This protecting group is resistant to a wide array of reagents and reaction conditions, allowing for selective transformations at the ethanol side chain and other parts of a complex molecule.

Stability Profile of the 5,5-Dimethyl-1,3-dioxane Group:

  • Stable to:

    • Strong bases (e.g., organolithiums, Grignard reagents, LDA)

    • Nucleophiles (e.g., amines, alkoxides)

    • Most reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd)

    • Many oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin)

  • Labile to:

    • Strongly acidic conditions (e.g., aqueous HCl, H₂SO₄)

This orthogonality allows for a modular approach to synthesis, where the protected 1,3-diol can be unmasked at a later stage without affecting other acid-sensitive functionalities that may have been introduced.

Reactivity of the Ethanol Side Chain: The Gateway to Functionalization

The primary hydroxyl group of 5,5-dimethyl-1,3-dioxane-2-ethanol provides a versatile handle for a variety of chemical transformations. This allows for the elaboration of the C3 backbone into more complex structures.

Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-(5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde. This transformation is a key step in converting the building block into a C3 electrophile.

Experimental Protocol: Swern Oxidation

Materials:

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.

  • After stirring for 15 minutes, add a solution of 5,5-dimethyl-1,3-dioxane-2-ethanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.

Causality Behind Experimental Choices: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The low temperature is critical to control the reactivity of the intermediate species.

Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers, allowing for its use as a linker or for the introduction of other functional groups.

Conversion to a Leaving Group for Nucleophilic Substitution

Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities such as azides, cyanides, and halides.

Strategic Applications in Synthesis

While specific, publicly documented examples of the direct use of 5,5-dimethyl-1,3-dioxane-2-ethanol in the total synthesis of complex molecules are not abundant in readily searchable literature, its structural motifs and reactivity patterns are highly relevant to established synthetic strategies.

As a Protected C3 Building Block in Natural Product Synthesis

The structure of 5,5-dimethyl-1,3-dioxane-2-ethanol makes it an ideal precursor for fragments found in numerous natural products, particularly polyketides and other molecules containing 1,3-diol functionalities. The ability to perform chemistry on the C2 side chain and then deprotect the diol provides a powerful tool for stereocontrolled synthesis.

In Fragment-Based Drug Discovery (FBDD)

Small, functionalized molecules like 5,5-dimethyl-1,3-dioxane-2-ethanol are valuable starting points in fragment-based drug discovery.[3][4] The dioxane ring provides a rigid scaffold, while the ethanol side chain offers a vector for fragment growth and linking.[5]

In Polymer Chemistry

A related compound, 2-(5-ethyl-5-hydroxymethyl-1,3-dioxane-2-yl)-2-methylpropan-1-ol, has been cited in the patent literature as a component in the synthesis of polycarbonate polyols.[6] This suggests that the diol functionality, which can be revealed from 5,5-dimethyl-1,3-dioxane-2-ethanol, is of interest in polymer science for creating materials with specific properties.

Deprotection: Unveiling the 1,3-Diol

The final strategic step in utilizing this building block is the cleavage of the dioxane ring to reveal the 1,3-diol. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • Substrate containing the 5,5-dimethyl-1,3-dioxane moiety

  • Tetrahydrofuran (THF) or acetone

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the substrate in a mixture of THF (or acetone) and water.

  • Add a catalytic amount of aqueous HCl.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected 1,3-diol.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

5,5-Dimethyl-1,3-dioxane-2-ethanol represents a potent and versatile building block for organic synthesis. Its combination of a robust protecting group and a reactive functional handle provides a platform for the construction of complex molecular targets. By understanding the principles of its synthesis, reactivity, and deprotection, researchers can strategically incorporate this C3 synthon into their synthetic routes, enabling the efficient and controlled assembly of novel chemical entities for applications in medicine, materials science, and beyond.

References

  • PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether. Available from: [Link]

  • PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. Available from: [Link]

  • NextSDS. 5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information. Available from: [Link]

  • Borisova, Y. G., et al. (2021). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. Journal of Fundamental Medicine and Biology, 2, 23-28.
  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available from: [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

  • Utrecht University. Approaches to Fragment-Based Drug Design. Available from: [Link]

  • Royal Society of Chemistry. Themed collection Fragment-based drug discovery. Available from: [Link]

  • NextSDS. 5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information. Available from: [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • Kops. Studies Towards the Total Synthesis of Complex Taxanes. Available from: [Link]

  • European Patent Office. POLYCARBONATE POLYOL AND POLYURETHANE - EP 3560981 A1. Available from: [Link]

Visualizations

Synthesis_Workflow Synthesis of 5,5-Dimethyl-1,3-dioxane-2-ethanol cluster_reactants Reactants Neopentyl Glycol Neopentyl Glycol Reaction Mixture Reaction Mixture Neopentyl Glycol->Reaction Mixture 3-Hydroxypropanal 3-Hydroxypropanal 3-Hydroxypropanal->Reaction Mixture Acid Catalyst (TsOH) Acid Catalyst (TsOH) Acid Catalyst (TsOH)->Reaction Mixture Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Mixture Reflux with Dean-Stark Reflux with Dean-Stark Reaction Mixture->Reflux with Dean-Stark Heat Workup Workup Reflux with Dean-Stark->Workup Water Removal Purification (Vacuum Distillation) Purification (Vacuum Distillation) Workup->Purification (Vacuum Distillation) Neutralization & Extraction 5,5-Dimethyl-1,3-dioxane-2-ethanol 5,5-Dimethyl-1,3-dioxane-2-ethanol Purification (Vacuum Distillation)->5,5-Dimethyl-1,3-dioxane-2-ethanol Isolation

Caption: Synthesis workflow for 5,5-Dimethyl-1,3-dioxane-2-ethanol.

Reactivity_and_Application Reactivity and Synthetic Utility cluster_transformations Side Chain Transformations Building_Block 5,5-Dimethyl-1,3-dioxane-2-ethanol Oxidation Oxidation (e.g., Swern) Building_Block->Oxidation Esterification Esterification Building_Block->Esterification Tosylation Activation (e.g., Tosylation) Building_Block->Tosylation Aldehyde Intermediate Aldehyde Intermediate Oxidation->Aldehyde Intermediate Electrophile Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Linker/Prodrug Activated Intermediate Activated Intermediate Tosylation->Activated Intermediate Good Leaving Group Further Synthetic Elaboration Further Synthetic Elaboration Aldehyde Intermediate->Further Synthetic Elaboration Ester Derivatives->Further Synthetic Elaboration Nucleophilic Substitution Products Nucleophilic Substitution Products Activated Intermediate->Nucleophilic Substitution Products Nu- Nucleophilic Substitution Products->Further Synthetic Elaboration Deprotection (Acidic Hydrolysis) Deprotection (Acidic Hydrolysis) Further Synthetic Elaboration->Deprotection (Acidic Hydrolysis) Final Steps Target Molecule (with 1,3-diol) Target Molecule (with 1,3-diol) Deprotection (Acidic Hydrolysis)->Target Molecule (with 1,3-diol)

Caption: Reactivity pathways of 5,5-Dimethyl-1,3-dioxane-2-ethanol.

Sources

Exploratory

A Guide to the Strategic Application of 5,5-Dimethyl-1,3-Dioxane Derivatives in Modern Organic Synthesis

Abstract In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups and bifunctional synthons is paramount to achieving high-yield, chemoselective transformations. This techn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups and bifunctional synthons is paramount to achieving high-yield, chemoselective transformations. This technical guide delves into the mechanism of action and strategic utility of the 5,5-dimethyl-1,3-dioxane framework, with a particular focus on derivatives such as 5,5-dimethyl-1,3-dioxane-2-ethanol. We will explore the foundational principles of neopentyl glycol acetal formation and cleavage, the inherent stability conferred by the gem-dimethyl effect, and the advanced synthetic strategies enabled by incorporating a reactive handle like the ethanol substituent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this class of compounds for enhanced control and efficiency in complex molecule synthesis.

Introduction: The Architectural Advantage of the Neopentyl Glycol Acetal

The protection of carbonyl functionalities is a cornerstone of synthetic organic chemistry, preventing their undesired reaction while other molecular transformations are carried out.[1] Among the plethora of protecting groups available, cyclic acetals formed from diols are frequently employed. The 1,3-dioxane ring system derived from the reaction of a carbonyl compound with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) offers distinct advantages.[2]

The defining feature of these acetals is their enhanced stability compared to simpler analogs like those derived from ethylene glycol (1,3-dioxolanes).[3] This heightened stability is largely attributed to the Thorpe-Ingold effect, where the gem-dimethyl group at the C5 position of the dioxane ring restricts bond angles and conformational flexibility, sterically hindering the approach of reagents to the acetal carbon.[3][4] This inherent robustness allows for a broader range of reaction conditions to be employed on other parts of a molecule without premature deprotection.

The compound 5,5-dimethyl-1,3-dioxane-2-ethanol is a specific embodiment of this class, representing an acetal of 2,2-dimethyl-1,3-propanediol and 2-hydroxyacetaldehyde.[5] Its structure presents a unique opportunity: a stable protecting group for a carbonyl (or a masked diol) appended with a primary alcohol. This bifunctional nature allows it to serve not just as a shield, but as a strategic linchpin for subsequent synthetic elaborations.

Core Mechanism of Action: A Tale of Two Reactions

The utility of the 5,5-dimethyl-1,3-dioxane system is governed by two primary, reversible mechanistic pathways: acetalization (protection) and hydrolysis (deprotection).

Mechanism of Acetal Formation (Protection)

The formation of a 5,5-dimethyl-1,3-dioxane is an acid-catalyzed nucleophilic addition reaction.[6] The process transforms a planar carbonyl group into a tetrahedral, protected acetal.

The key steps are as follows:

  • Protonation of the Carbonyl: An acid catalyst (e.g., p-toluenesulfonic acid, CSA) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: A hydroxyl group from neopentyl glycol attacks the activated carbonyl carbon.[8]

  • Hemiacetal Formation: A proton transfer results in a neutral hemiacetal intermediate.[9]

  • Second Protonation: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[8]

  • Ring Closure & Water Elimination: The second hydroxyl group of the diol attacks the electrophilic carbon in an intramolecular fashion, displacing water and forming a protonated oxonium ion.[7]

  • Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the final proton to yield the neutral, stable 1,3-dioxane ring.[8]

To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.[2]

Acetal Formation Mechanism Start Ketone/Aldehyde + Neopentyl Glycol Protonation 1. Protonation of C=O (Acid Catalyst, H+) Start->Protonation Activated Activated Carbonyl (Oxocarbenium Ion) Protonation->Activated Attack1 2. Nucleophilic Attack (1st -OH group) Activated->Attack1 Hemiacetal Hemiacetal Intermediate Attack1->Hemiacetal Protonation2 3. Protonation of -OH Hemiacetal->Protonation2 WaterLoss 4. H2O Elimination (forms Oxonium Ion) Protonation2->WaterLoss Cyclization 5. Intramolecular Nucleophilic Attack WaterLoss->Cyclization Product 5,5-Dimethyl-1,3-dioxane (Acetal) Cyclization->Product

Caption: Acid-catalyzed mechanism for neopentyl glycol acetal formation.

Mechanism of Hydrolysis (Deprotection)

Deprotection is simply the reverse of the formation mechanism, driven by the principle of microscopic reversibility.[9] The reaction is favored by the presence of a large excess of water and an acid catalyst.[3]

  • Protonation: One of the dioxane oxygen atoms is protonated by an acid (e.g., aq. HCl).

  • Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion.

  • Water Attack: A water molecule acts as a nucleophile, attacking the carbocation.

  • Proton Transfer: A proton is lost to form the hemiacetal.

  • Equilibrium Shift: The hemiacetal is in equilibrium with the parent carbonyl and diol. In a large excess of water, the equilibrium is driven to the side of the starting materials.

The increased stability of the neopentyl glycol acetal means that deprotection often requires more forcing conditions (e.g., stronger acid, longer reaction times, or higher temperatures) compared to other acetals.[3]

The Strategic Role of the 2-Ethanol Substituent

The true synthetic power of a molecule like 5,5-dimethyl-1,3-dioxane-2-ethanol lies in its bifunctionality. The primary hydroxyl group of the ethanol side chain provides a reactive site for a wide array of chemical transformations while the robust dioxane ring remains intact.

Bifunctional Strategy Start 5,5-Dimethyl-1,3-dioxane-2-ethanol Transform Transformation of -OH group (e.g., Oxidation, Esterification, Etherification, Halogenation) Start->Transform Step 1: Modify Handle Intermediate Modified Dioxane Derivative Transform->Intermediate Deprotect Acetal Hydrolysis (Aqueous Acid) Intermediate->Deprotect Step 2: Deprotect Core Product Final Product: Unmasked Carbonyl/Diol + Modified Side Chain Deprotect->Product

Caption: General synthetic workflow using the bifunctional nature of the title compound.

This two-stage strategy allows for:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid.

  • Esterification/Etherification: The hydroxyl group can be converted into esters or ethers, introducing new functional groups or linking to other molecules.[10]

  • Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or halide) allows for subsequent nucleophilic substitution reactions.[11]

After modification of the ethanol side chain, the neopentyl glycol acetal can be hydrolyzed under acidic conditions to reveal the original carbonyl group, now bearing a synthetically elaborated side chain.

Experimental Protocols & Data

The following protocols are representative methodologies for the protection of a carbonyl compound using neopentyl glycol and its subsequent deprotection.

Protocol: Acetal Protection of a Ketone

This procedure details the formation of a 5,5-dimethyl-1,3-dioxane from a generic ketone.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq.), neopentyl glycol (1.1-1.5 eq.), and a suitable solvent such as toluene or benzene (approx. 0.5 M).[12]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.01-0.05 eq.) or camphorsulfonic acid (CSA).[12]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation if it is a liquid.

Protocol: Acetal Deprotection (Hydrolysis)

This procedure details the cleavage of a 5,5-dimethyl-1,3-dioxane to regenerate the parent ketone.[3]

  • Dissolution: Dissolve the neopentyl glycol acetal in a mixture of a water-miscible organic solvent (e.g., acetone, tetrahydrofuran (THF)) and water. The ratio can typically range from 10:1 to 3:1 organic solvent to water.

  • Acidification: Add a catalytic or stoichiometric amount of a strong acid, such as aqueous hydrochloric acid (HCl, 1-3 M) or sulfuric acid (H₂SO₄).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) to facilitate the reaction.

  • Monitoring: Monitor the disappearance of the starting acetal by TLC or GC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation & Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ketone can be purified by standard methods if necessary.[3]

Quantitative Data Summary

The stability and reactivity of neopentyl glycol acetals make them suitable for a wide range of substrates. The following table summarizes typical conditions.

Substrate TypeProtection ConditionsDeprotection ConditionsTypical YieldsReference
Aliphatic KetoneNeopentyl glycol, CSA, Toluene, Reflux3M HCl, Acetone/H₂O, RT>90%[12]
Aromatic AldehydeNeopentyl glycol, p-TSA, Benzene, Reflux1M H₂SO₄, THF/H₂O, 50 °C>95%[2]
α,β-Unsaturated KetoneNeopentyl glycol, p-TSA, Toluene, RefluxAcetic Acid, THF/H₂O, RT85-95%[13]
Sterically Hindered KetoneNeopentyl glycol, CSA, Toluene, Reflux (prolonged)6M HCl, Acetone/H₂O, 60 °C70-90%[3]

Conclusion

The 5,5-dimethyl-1,3-dioxane system, derived from neopentyl glycol, stands as a robust and reliable choice for the protection of carbonyl compounds. Its enhanced stability, a direct consequence of its structure, provides a significant advantage in complex, multi-step syntheses. Furthermore, derivatives such as 5,5-dimethyl-1,3-dioxane-2-ethanol elevate this protecting group to the status of a versatile bifunctional synthon. By understanding the core mechanisms of its formation and cleavage, and by creatively leveraging its appended functionality, synthetic chemists can design more elegant, efficient, and powerful routes to complex molecular targets. This guide serves as a foundational resource for harnessing the full potential of this valuable synthetic tool.

References

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Organic Chemistry, Reaction Mechanism. (2021, June 23). Acetal Formation [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Yang, Y., Di, C., & Wang, T. (n.d.). Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. ResearchGate. Retrieved from [Link]

  • MDPI. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. As cited in University of Rochester, Protective Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Protecting Groups for Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]

  • Wu, A., & Yamamoto, H. (2023, April 15). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2021, October 28). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • Google Patents. (n.d.). US4855515A - Process for the production of neopentyl glycol.
  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102083776B - Method of producing neopentyl glycol.
  • ResearchGate. (2021, September 21). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • NextSDS. (n.d.). 5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (2022, August 4). Simple deprotection of acetal type protecting groups under neutral conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. XVI. 1,3-Dioxanes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde: A Two-Step Protocol Utilizing 5,5-Dimethyl-1,3-dioxane-2-ethanol

Introduction 5,5-Dimethyl-1,3-dioxane-2-ethanol is a valuable bifunctional building block in modern organic synthesis. It incorporates a primary hydroxyl group amenable to a wide range of transformations and a sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,5-Dimethyl-1,3-dioxane-2-ethanol is a valuable bifunctional building block in modern organic synthesis. It incorporates a primary hydroxyl group amenable to a wide range of transformations and a sterically hindered 1,3-dioxane moiety. This dioxane serves as a robust protecting group for a carbonyl functionality, specifically for a 1,3-diol derived from neopentyl glycol. The inherent stability of the 5,5-dimethyl-1,3-dioxane ring system under neutral, basic, and many oxidative and reductive conditions allows for selective manipulation of the ethanol side chain.[1] This application note provides a detailed, two-step protocol for the synthesis of (5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde, a key intermediate for the introduction of a protected acetaldehyde moiety in the synthesis of complex molecules. The synthetic route involves the conversion of the primary alcohol to a tosylate, which is an excellent leaving group, followed by oxidation to the desired aldehyde.

Synthetic Strategy Overview

The conversion of 5,5-dimethyl-1,3-dioxane-2-ethanol to (5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde is achieved in two sequential steps:

  • Tosylation: The primary hydroxyl group of the starting material is converted to a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. This transformation converts the poor leaving group (-OH) into an excellent one (-OTs) without affecting the dioxane ring.[2][3][4]

  • Oxidation: The resulting tosylate is then oxidized to the corresponding aldehyde using dimethyl sulfoxide (DMSO) at an elevated temperature. This method provides a reliable way to achieve the desired aldehyde from the activated primary tosylate.

The overall synthetic workflow is depicted below:

G A 5,5-Dimethyl-1,3-dioxane-2-ethanol B Step 1: Tosylation (TsCl, Pyridine, DCM) A->B C 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethyl 4-methylbenzenesulfonate B->C D Step 2: Oxidation (DMSO, NaHCO3) C->D E (5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde D->E

Figure 1: Two-step synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde.

Experimental Protocols

Part 1: Synthesis of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethyl 4-methylbenzenesulfonate

This protocol details the conversion of the primary alcohol to its corresponding tosylate. The use of pyridine as a base is crucial for neutralizing the HCl generated during the reaction.[2][5]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5,5-Dimethyl-1,3-dioxane-2-ethanolC₈H₁₆O₃160.2110.01.60 g
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6512.02.29 g
Anhydrous PyridineC₅H₅N79.1015.01.2 mL
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
1 M Hydrochloric Acid (HCl)HCl36.46-2 x 20 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-20 mL
BrineNaCl58.44-20 mL
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5,5-dimethyl-1,3-dioxane-2-ethanol (1.60 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: Add anhydrous pyridine (1.2 mL, 15.0 mmol) dropwise to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tosylate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl 4-methylbenzenesulfonate as a white solid or colorless oil.

Part 2: Synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde

This protocol outlines the oxidation of the previously synthesized tosylate to the target aldehyde using DMSO. Sodium bicarbonate is added to neutralize any acidic byproducts.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethyl 4-methylbenzenesulfonateC₁₅H₂₂O₅S314.405.01.57 g
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-25 mL
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.015.00.42 g
Diethyl Ether(C₂H₅)₂O74.12-3 x 30 mL
BrineNaCl58.44-20 mL
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl 4-methylbenzenesulfonate (1.57 g, 5.0 mmol) and sodium bicarbonate (0.42 g, 5.0 mmol).

  • Addition of Solvent: Add anhydrous DMSO (25 mL) to the flask.

  • Heating: Heat the reaction mixture to 120-130 °C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure. Caution: The product aldehyde may be volatile.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde as a colorless oil.

Results and Discussion

The two-step synthesis outlined provides a reliable method for the preparation of (5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde from 5,5-dimethyl-1,3-dioxane-2-ethanol. The tosylation step should proceed in high yield, with the primary challenge being the removal of pyridine and pyridinium salts during work-up. Thorough washing with dilute acid is essential. The oxidation of the tosylate with DMSO is an effective method, though careful temperature control is necessary to avoid potential side reactions. The final aldehyde product should be handled with care due to its potential volatility and susceptibility to air oxidation.

Troubleshooting:

  • Incomplete Tosylation: If the tosylation reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. Ensure that all reagents and solvents are anhydrous, as water will consume the tosyl chloride.

  • Low Yield in Oxidation: Ensure that the DMSO used is anhydrous and the reaction temperature is maintained. Incomplete conversion of the starting tosylate may occur at lower temperatures, while higher temperatures could lead to decomposition.

  • Purification Challenges: The polarity of the starting alcohol, the intermediate tosylate, and the final aldehyde are sufficiently different to allow for effective separation by silica gel chromatography. Careful selection of the eluent system is key to achieving high purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde using 5,5-dimethyl-1,3-dioxane-2-ethanol as the starting material. This two-step process, involving a tosylation followed by a DMSO-mediated oxidation, is a robust and scalable method for accessing this valuable synthetic intermediate. The protocols and discussion provided herein are intended to enable researchers, scientists, and drug development professionals to successfully implement this synthetic strategy in their work.

References

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Jia, H., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7(1), 1-8. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]

  • Podlech, J. (2006). Product Class 1: Aldehydes. In Science of Synthesis (Vol. 25, pp. 117-146). Thieme.
  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). (5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde. Retrieved from [Link]

  • Bell, S. A., & Wipf, P. (2009). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-610). Thieme.

Sources

Application

Application Notes: The 5,5-Dimethyl-1,3-dioxane Acetal as a Robust Protecting Group for Carbonyls

Abstract In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving target molecules with high fidelity.[1][2] This application note provides a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving target molecules with high fidelity.[1][2] This application note provides a comprehensive guide for researchers on the use of the 5,5-dimethyl-1,3-dioxane system as a robust protecting group for aldehydes and ketones. This acetal is formed from the reaction of a carbonyl compound with 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol (NPG).[3] We will delve into the mechanistic underpinnings, detailed experimental protocols for both protection and deprotection, stability characteristics, and the strategic advantages conferred by the unique structural features of this protecting group.

Introduction: Why Choose the 5,5-Dimethyl-1,3-dioxane Acetal?

The protection of carbonyl groups as acetals is a cornerstone strategy in organic synthesis, preventing their reaction with nucleophiles or bases while other transformations are carried out elsewhere in the molecule.[4][5] While simple acetals like those derived from ethylene glycol (forming 1,3-dioxolanes) are common, the 5,5-dimethyl-1,3-dioxane group offers distinct advantages.

The parent diol, neopentyl glycol, imparts enhanced stability to the resulting six-membered acetal.[3][4] This stability is largely attributed to two factors:

  • Reduced Ring Strain: Six-membered rings are generally less strained than their five-membered counterparts.

  • The Thorpe-Ingold Effect: The presence of a gem-dimethyl group at the C5 position of the dioxane ring restricts bond angles and favors the cyclic structure, sterically hindering the approach of reagents and making the acetal more resistant to cleavage.[3][6]

This heightened stability allows for greater synthetic flexibility, as the protecting group can withstand a broader range of reaction conditions compared to more labile acetals.

Mechanism of Protection and Deprotection

The formation and cleavage of the 5,5-dimethyl-1,3-dioxane acetal operate on the same fundamental principles of acid-catalyzed acetal chemistry, governed by reversible equilibria.

Protection (Acetal Formation): The reaction is typically carried out in the presence of an acid catalyst and requires the removal of water to drive the equilibrium toward the acetal product.[7] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol, and subsequent intramolecular cyclization and dehydration.

Deprotection (Hydrolysis): The cleavage of the acetal is achieved by acid-catalyzed hydrolysis.[8] The presence of excess water shifts the equilibrium back towards the starting carbonyl compound and the diol.[6]

Experimental Protocols
3.1 Protocol 1: Protection of a Ketone (Example: Cyclohexanone)

This protocol describes the formation of 2,2-pentamethylene-5,5-dimethyl-1,3-dioxane from cyclohexanone and neopentyl glycol.

Materials:

  • Cyclohexanone (1.0 eq)

  • 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.02 eq)

  • Toluene (to create a ~0.5 M solution)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add cyclohexanone, 2,2-dimethyl-1,3-propanediol, and toluene.

  • Add the catalytic amount of PTSA to the mixture.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow for Carbonyl Protection

G cluster_materials Reactants & Catalyst cluster_process Reaction & Workup carbonyl Carbonyl Compound setup Combine in Toluene, setup Dean-Stark carbonyl->setup diol Neopentyl Glycol diol->setup catalyst Acid Catalyst (PTSA) catalyst->setup reflux Heat to Reflux, Remove Water setup->reflux monitor Monitor by TLC reflux->monitor workup Neutralize (NaHCO3), Wash & Dry monitor->workup purify Concentrate & Purify workup->purify product Purified 5,5-Dimethyl- 1,3-dioxane Acetal purify->product

Caption: General workflow for the protection of a carbonyl compound.

3.2 Protocol 2: Deprotection of a 5,5-Dimethyl-1,3-dioxane Acetal

This protocol describes the hydrolysis of the acetal back to the parent carbonyl compound.

Materials:

  • 5,5-Dimethyl-1,3-dioxane acetal (1.0 eq)

  • Acetone and Water (e.g., 9:1 v/v)

  • Hydrochloric Acid (HCl, 1M aqueous solution) or another strong acid

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetal in the acetone/water solvent mixture in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add the hydrochloric acid solution dropwise with stirring.[6]

  • Allow the reaction to warm to room temperature and stir, monitoring progress by TLC until the starting acetal is consumed (typically 2-6 hours).

  • Once complete, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carbonyl compound by column chromatography or distillation as required.

Stability and Compatibility

The key advantage of the neopentyl glycol acetal is its enhanced stability. The following table summarizes its general compatibility with common reagents.

Reagent Class / ConditionStability of 5,5-Dimethyl-1,3-dioxane AcetalNotes
Strong Bases (e.g., NaOH, LDA)StableAcetal linkage is inert to basic conditions.
Nucleophiles (e.g., Grignard, Organolithiums)StableExcellent protection for reactions involving these reagents.[5]
Reducing Agents (e.g., LiAlH₄, NaBH₄)StableAllows for selective reduction of other functional groups like esters or amides.[5]
Oxidizing Agents (e.g., PCC, MnO₂)StableStable to most neutral or basic oxidizing conditions.
Aqueous Acid (e.g., HCl, H₂SO₄)Labile This is the condition for deprotection.
Lewis Acids Potentially LabileStability depends on the strength of the Lewis acid and conditions.

This table provides a general guide; specific substrate and reaction conditions may influence stability.

Troubleshooting and Key Considerations
  • Inefficient Protection: If acetal formation is slow or incomplete, ensure anhydrous conditions. Using a Dean-Stark trap is highly effective for water removal.[7] Alternatively, adding a chemical dehydrating agent like triethyl orthoformate can be beneficial.

  • Difficult Deprotection: Due to their stability, neopentyl glycol acetals can sometimes be resistant to deprotection, especially with sterically hindered substrates.[6] If standard aqueous acid conditions are ineffective, stronger acids, higher temperatures, or alternative deprotection methods may be required.[9]

  • Chemoselectivity: Aldehydes generally react faster than ketones, allowing for potential chemoselective protection in molecules containing both functional groups.[1]

Conclusion

The 5,5-dimethyl-1,3-dioxane protecting group, derived from neopentyl glycol, is a highly reliable and robust choice for the protection of carbonyl functionalities. Its enhanced stability towards a wide range of basic, nucleophilic, and reductive conditions makes it superior to many other acetals for complex, multi-step syntheses.[10][11] By following the detailed protocols and understanding the mechanistic principles outlined in these notes, researchers can effectively leverage this protecting group to advance their synthetic campaigns.

Mechanism of Acid-Catalyzed Acetal Formation

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Cyclization A R(C=O)R' + H+ B <=> R(C+=OH)R' A->B Fast C R(C+=OH)R' + Diol-OH D <=> Hemiacetal Intermediate C->D E Hemiacetal + H+ F <=> Oxocarbenium Ion + H2O E->F G <=> Cyclic Acetal + H+ F->G

Caption: Key steps in the formation of a cyclic acetal.

References
  • 8Chemistry Letters, 1989.

  • 10Shandong Look Chemical.

  • Chemical Reviews, ACS Publications, 2003.

  • 12Wiley.

  • Wikipedia.

  • Academia.edu.

  • Organic Chemistry Portal.

  • 13Kocienski's Protecting Groups.

  • 14YMER.

  • Benchchem.

  • DOKUMEN.PUB.

  • Chemistry.Com.Pk, 2022.

  • National Academic Digital Library of Ethiopia.

  • Chemistry LibreTexts, 2019.

  • Wikipedia.

  • Chemistry LibreTexts, 2019.

  • National Academic Digital Library of Ethiopia.

  • PMC, 2021.

  • Journal of Medicinal Chemistry, ACS Publications, 2021.

  • PMC.

  • IJSDR.

  • ChemicalBook, 2024.

  • Google Patents.

  • Organic Chemistry Portal.

  • ResearchGate.

Sources

Method

Application Notes and Protocols for the Chromatographic Purification of 5,5-dimethyl-1,3-dioxane-2-ethanol

Introduction For researchers, scientists, and professionals in drug development, the efficient purification of synthetic intermediates is a critical step in the discovery and manufacturing pipeline. 5,5-dimethyl-1,3-diox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the efficient purification of synthetic intermediates is a critical step in the discovery and manufacturing pipeline. 5,5-dimethyl-1,3-dioxane-2-ethanol, a polar heterocyclic compound, often presents unique challenges in its isolation and purification due to its physicochemical properties. This technical guide provides a comprehensive overview of chromatographic methods for the effective purification of this target molecule. We will explore the underlying principles of method selection, provide detailed, field-proven protocols for various chromatographic techniques, and discuss the critical aspects of detection for non-chromophoric compounds.

Physicochemical Properties of 5,5-dimethyl-1,3-dioxane-2-ethanol

A thorough understanding of the target molecule's properties is fundamental to designing a robust purification strategy. The key physicochemical parameters of 5,5-dimethyl-1,3-dioxane-2-ethanol are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆O₃PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1][2]
Calculated XLogP3 0.7PubChem[1]
Appearance Expected to be a liquid at room temperatureGeneral knowledge
UV Chromophore None significantInferred from structure

The calculated XLogP3 of 0.7 indicates that 5,5-dimethyl-1,3-dioxane-2-ethanol is a polar molecule. This polarity is a key determinant in the selection of appropriate stationary and mobile phases for chromatography. The absence of a significant UV-absorbing chromophore necessitates the use of universal detection methods.

Strategic Approach to Purification

The purification strategy for 5,5-dimethyl-1,3-dioxane-2-ethanol should be guided by the polarity of the molecule and the nature of the expected impurities. A multi-tiered approach, starting with a rapid and scalable technique like flash chromatography, followed by higher resolution methods such as preparative HPLC or SFC for final polishing if required, is often the most effective. The concept of orthogonal chromatography, where different separation mechanisms are employed, is crucial for removing challenging, co-eluting impurities.[3][4]

Sources

Application

preparation of TBDMS derivatives from 5,5-dimethyl-1,3-dioxane-2-ethanol

Application Note: Orthogonal Silylation of 5,5-Dimethyl-1,3-dioxane-2-ethanol via TBDMS Protection Executive Summary & Strategic Rationale In multi-step organic synthesis and active pharmaceutical ingredient (API) develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Silylation of 5,5-Dimethyl-1,3-dioxane-2-ethanol via TBDMS Protection

Executive Summary & Strategic Rationale

In multi-step organic synthesis and active pharmaceutical ingredient (API) development, the precise orchestration of protecting groups is paramount. The compound 5,5-dimethyl-1,3-dioxane-2-ethanol (C₈H₁₆O₃) serves as a highly versatile building block, effectively masking a 1,3-diol and an aldehyde while exposing a reactive primary alcohol[1]. To functionalize or advance this intermediate without unwanted side reactions, the primary hydroxyl group must be selectively protected.

The tert-butyldimethylsilyl (TBDMS or TBS) ether is the premier choice for this transformation. Introduced by E.J. Corey in 1972[2], the TBDMS group offers exceptional stability—approximately 104 times more hydrolytically stable than a standard trimethylsilyl (TMS) ether[3]. Crucially, the mildly basic conditions required for TBDMS installation are perfectly orthogonal to the acid-sensitive 1,3-dioxane acetal present in the substrate, ensuring the structural integrity of the molecule is maintained[4].

Mechanistic Causality: The Corey Protocol

The standard protocol utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in anhydrous N,N-dimethylformamide (DMF)[5]. The causality behind this specific triad of reagents is rooted in both kinetics and thermodynamics:

  • Nucleophilic Catalysis: TBDMS-Cl is relatively unreactive toward alcohols on its own due to the steric bulk of the tert-butyl group. Imidazole acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate[6].

  • Acid Scavenging: As the alcohol attacks the reactive silylating agent, a proton is released. Excess imidazole acts as an acid scavenger, preventing the localized pH from dropping. This is critical for 5,5-dimethyl-1,3-dioxane-2-ethanol, as acidic conditions would rapidly hydrolyze the 1,3-dioxane ring[4].

  • Solvent Effects: DMF is a polar aprotic solvent that significantly stabilizes the polar transition state of the silyl transfer, accelerating the reaction at room temperature[6].

Mechanism Substrate 5,5-dimethyl-1,3-dioxane-2-ethanol (Acetal-Protected Substrate) Intermediate Reactive Intermediate: TBDMS-Imidazolium Ion Substrate->Intermediate Alcohol addition Reagents TBDMS-Cl + Imidazole (Solvent: Anhydrous DMF) Reagents->Intermediate Nucleophilic substitution Product TBDMS Ether Product (Orthogonally Protected) Intermediate->Product Silyl transfer (RT)

Logical relationship and mechanistic pathway of TBDMS protection via imidazolium intermediate.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following stoichiometric ratios and parameters must be strictly adhered to.

ParameterValue / ReagentScientific Rationale
Substrate 5,5-dimethyl-1,3-dioxane-2-ethanol1.0 eq. Contains the target primary alcohol and an acid-sensitive 1,3-dioxane acetal.
Reagent TBDMS-Cl1.2 eq. Slight excess ensures complete conversion of the primary alcohol[5].
Base/Catalyst Imidazole2.5 eq. Acts as both an acid scavenger and a nucleophilic catalyst[6].
Solvent Anhydrous DMF~0.5 M. Polar aprotic environment stabilizes the transition state[6].
Temperature 0 °C RTAddition at 0 °C controls the initial exothermic formation of the imidazolium ion.
Expected Yield 85% - 95%Highly efficient transformation driven by the formation of the strong Si-O bond.

Experimental Protocol: A Self-Validating Workflow

The following procedure is designed as a self-validating system. Observational checkpoints are embedded within the steps to confirm the reaction is proceeding correctly without requiring immediate offline analytics.

Workflow S1 1. Substrate Preparation Dissolve substrate in anhydrous DMF (N2 atm) S2 2. Reagent Addition Add Imidazole (2.5 eq), then TBDMS-Cl (1.2 eq) at 0°C S1->S2 S3 3. Reaction Monitoring Stir at RT (2-4h); Monitor via TLC (KMnO4 stain) S2->S3 S4 4. Aqueous Workup Quench with H2O, extract with EtOAc, wash with Brine S3->S4 S5 5. Purification Flash Chromatography (Hexanes/EtOAc gradient) S4->S5

Step-by-step experimental workflow for the silylation of 5,5-dimethyl-1,3-dioxane-2-ethanol.

Step 1: Substrate Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Ar or N₂).

  • Dissolve 5,5-dimethyl-1,3-dioxane-2-ethanol (1.0 eq) in anhydrous DMF to achieve a concentration of 0.5 M.

  • Validation Checkpoint: The solution should be completely clear and colorless. Any turbidity indicates moisture contamination, which will prematurely hydrolyze the TBDMS-Cl.

Step 2: Reagent Addition
  • Add imidazole (2.5 eq) to the stirring solution at room temperature. Stir until completely dissolved.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise over 5 minutes.

  • Validation Checkpoint: Upon addition of TBDMS-Cl, a white precipitate (imidazolium chloride) will slowly begin to form. This visual cue confirms the generation of the active silylating intermediate.

Step 3: Reaction & Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[3].

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.

  • Validation Checkpoint: Because 5,5-dimethyl-1,3-dioxane-2-ethanol lacks a UV chromophore, the TLC plate will appear blank under a 254 nm UV lamp. You must use a chemical stain (e.g., KMnO₄ or Phosphomolybdic Acid). The starting material will appear as a highly retained spot (lower Rf​ ), while the TBDMS-protected product will migrate significantly higher (higher Rf​ ) due to the loss of hydrogen-bonding capability and the addition of the lipophilic tert-butyl group.

Step 4: Aqueous Workup (Critical Step)
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding distilled water (equal to the volume of DMF used).

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (3 × 1 volume).

  • Wash the combined organic layers extensively with water (5 × 1 volume) followed by brine (1 × 1 volume) to remove residual DMF and imidazole[3].

  • Validation Checkpoint:Do not use acidic washes (e.g., 1M HCl) to remove imidazole. While standard for many silylations, acid will rapidly cleave the 1,3-dioxane acetal of this specific substrate[4]. The organic layer should separate cleanly on top of the aqueous layer.

Step 5: Purification & Analytical Validation
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel (gradient: 100% Hexanes to 9:1 Hexanes:EtOAc)[2].

  • Validation Checkpoint: Validate the purified product via ¹H-NMR. Success is confirmed by the disappearance of the broad primary -OH singlet (~2.0-3.0 ppm) and the appearance of two distinct high-field signals: a 9H singlet (~0.9 ppm) corresponding to the tert-butyl group, and a 6H singlet (~0.1 ppm) corresponding to the dimethylsilyl methyl groups.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material persists after 4 hours, the DMF may have been wet, leading to the hydrolysis of TBDMS-Cl into tert-butyldimethylsilanol. Add an additional 0.5 eq of TBDMS-Cl and 1.0 eq of imidazole. Alternatively, adding a catalytic amount of DMAP (0.1 eq) can significantly accelerate the silylation of hindered or stubborn substrates[2].

  • Acetal Cleavage Detected: If TLC shows a highly polar smear or NMR reveals the loss of the 1,3-dioxane ring, the workup conditions were too acidic. Ensure that only neutral water or mildly basic solutions (e.g., saturated NaHCO₃) are used during the extraction phase.

References

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at:[Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. Available at: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Novel Approach to Peptide Synthesis Utilizing 5,5-Dimethyl-1,3-dioxane-2-ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the creation of complex biomolecules for a my...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the creation of complex biomolecules for a myriad of research and therapeutic applications.[1][2] The success of SPPS is heavily reliant on the strategic use of protecting groups and linker moieties to ensure the fidelity of the final peptide sequence.[3][4][5] This document introduces a novel, hypothetical application of 5,5-dimethyl-1,3-dioxane-2-ethanol as a versatile building block in SPPS workflows. Based on its inherent chemical properties, specifically the acid-labile nature of the cyclic acetal, we propose its use as a C-terminal protecting group and as a key component of a new class of cleavable linkers for solid-phase synthesis. These protocols are designed to provide a comprehensive guide for the incorporation of this readily accessible chemical entity into established peptide synthesis methodologies.

Introduction: The Rationale for 5,5-Dimethyl-1,3-dioxane-2-ethanol in Peptide Synthesis

The core of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support.[6][7][8] This process requires the temporary protection of the α-amino group of the incoming amino acid and the protection of reactive side chains.[9] The two most prevalent orthogonal protection schemes are the Boc/Bzl and the Fmoc/tBu strategies.[1][3][10]

The chemical structure of 5,5-dimethyl-1,3-dioxane-2-ethanol, a cyclic acetal, presents an intriguing opportunity to expand the toolkit of peptide chemists.[11][12] Acetals are known for their stability under neutral and basic conditions, while being susceptible to hydrolysis under acidic conditions.[13] This characteristic makes the 5,5-dimethyl-1,3-dioxane moiety an excellent candidate for an acid-cleavable protecting group or linker.

Proposed Applications:
  • C-Terminal Amino Acid Protection: The terminal hydroxyl group of 5,5-dimethyl-1,3-dioxane-2-ethanol can be esterified to the C-terminus of the first amino acid. This "protecting group" would be stable throughout the Fmoc-based SPPS cycles, which utilize a basic piperidine solution for N-α-Fmoc deprotection.[10] The final peptide can then be cleaved from this protecting group using a standard acidic cleavage cocktail, such as trifluoroacetic acid (TFA).

  • Acid-Labile Linker for SPPS: The molecule can be functionalized and attached to a solid support, such as polystyrene or PEG-based resins. The C-terminal amino acid is then coupled to the ethanol moiety. This creates a novel linker that allows for the mild acidic cleavage of the final peptide from the resin, offering an alternative to more traditional linker strategies.

This guide will provide detailed protocols for both proposed applications, enabling researchers to explore the utility of 5,5-dimethyl-1,3-dioxane-2-ethanol in their peptide synthesis workflows.

Chemical and Physical Properties of 5,5-Dimethyl-1,3-dioxane-2-ethanol

A thorough understanding of the physical and chemical properties of 5,5-dimethyl-1,3-dioxane-2-ethanol is crucial for its successful implementation in peptide synthesis.

PropertyValueSource
Molecular Formula C8H16O3[11][14]
Molecular Weight 160.21 g/mol [11][14]
CAS Number 116141-68-5[11][14]
Appearance Colorless Liquid (Predicted)
Boiling Point Not well-documented
Solubility Soluble in a wide range of organic solvents

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl Ester

This protocol details the esterification of an N-α-Fmoc protected amino acid with 5,5-dimethyl-1,3-dioxane-2-ethanol, preparing it for use in solution-phase synthesis or for subsequent anchoring to a solid support.

Materials:

  • N-α-Fmoc protected amino acid (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether, cold

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-α-Fmoc protected amino acid (1.0 eq) and 5,5-dimethyl-1,3-dioxane-2-ethanol (1.2 eq) in anhydrous DCM (10 mL per mmol of amino acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of DCC (1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of DCM.

  • Extraction: Combine the filtrates and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-amino acid-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl ester.

Diagram 1: Synthesis of Fmoc-Amino Acid-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl Ester

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fmoc_AA Fmoc-AA-OH Product Fmoc-AA-O-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl ester Fmoc_AA->Product Dioxane_Ethanol 5,5-Dimethyl-1,3-dioxane-2-ethanol Dioxane_Ethanol->Product DCC DCC DCC->Product DMAP DMAP DMAP->Product DCM DCM DCM->Product

Caption: Esterification of an Fmoc-amino acid.

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS) as a C-Terminal Protecting Group

This protocol outlines the use of the synthesized ester from Protocol 1 in a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-amino acid-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl ester

  • Appropriate resin for SPPS (e.g., Wang resin, Rink amide resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM[15]

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl ester (2-4 eq) and a suitable coupling agent (e.g., HBTU, 2-4 eq) in DMF.

    • Add a base (e.g., DIPEA, 4-8 eq) to the solution.

    • Add the activation mixture to the swollen resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted functional groups on the resin, treat with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. Wash the resin.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 4.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Diagram 2: SPPS Workflow with Dioxane Protecting Group

G start Start: Swollen Resin couple1 Couple Fmoc-AA-Dioxane Ester start->couple1 end End: Purified Peptide deprotect1 Fmoc Deprotection (Piperidine/DMF) couple1->deprotect1 coupleN Couple Subsequent Fmoc-Amino Acids deprotectN Final Fmoc Deprotection coupleN->deprotectN cleave Cleavage from Dioxane (TFA Cocktail) deprotectN->cleave purify RP-HPLC Purification cleave->purify purify->end deprotetect1 deprotetect1 deprotetect1->coupleN

Caption: SPPS workflow using the dioxane protecting group.

Protocol 3: Synthesis of a 5,5-Dimethyl-1,3-dioxane-2-ethanol Based Linker and Attachment to Resin

This protocol describes the synthesis of a linker derived from 5,5-dimethyl-1,3-dioxane-2-ethanol and its immobilization on a solid support.

Materials:

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol

  • Succinic anhydride

  • Pyridine, anhydrous

  • DCM, anhydrous

  • Aminomethylated polystyrene resin

  • HBTU

  • DIPEA

  • DMF

Procedure:

  • Synthesis of the Linker Precursor:

    • Dissolve 5,5-dimethyl-1,3-dioxane-2-ethanol (1.0 eq) in anhydrous DCM.

    • Add succinic anhydride (1.2 eq) and pyridine (1.5 eq).

    • Stir the mixture at room temperature overnight.

    • Wash the reaction mixture with 0.5 N HCl and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the hemisuccinate derivative.

  • Activation and Coupling to Resin:

    • Swell the aminomethylated polystyrene resin in DMF.

    • In a separate flask, dissolve the hemisuccinate derivative (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activation mixture to the swollen resin.

    • Shake the mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

    • Dry the resin under vacuum.

Diagram 3: Synthesis of Dioxane-Based Linker on Resin

G cluster_reactants1 Step 1: Linker Synthesis cluster_product1 cluster_reactants2 Step 2: Resin Attachment cluster_product2 Dioxane_Ethanol Dioxane-Ethanol Hemisuccinate Hemisuccinate Derivative Dioxane_Ethanol->Hemisuccinate Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Hemisuccinate Functionalized_Resin Dioxane-Linker-Resin Hemisuccinate->Functionalized_Resin Resin Aminomethyl Resin Resin->Functionalized_Resin

Caption: Two-step synthesis of the functionalized resin.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of esterification (Protocol 1) - Incomplete reaction- Hydrolysis of the product- Ensure all reagents and solvents are anhydrous.- Increase reaction time or temperature.- Use a different coupling reagent (e.g., EDC/DMAP).
Incomplete coupling during SPPS (Protocol 2) - Steric hindrance- Aggregation of the peptide chain- Double couple the problematic amino acid.- Use a more potent coupling reagent (e.g., HATU).- Add a chaotropic salt (e.g., LiCl) to the coupling reaction.
Premature cleavage of the dioxane group - Acidic impurities in solvents- Use high-purity solvents.- Neutralize any acidic impurities with a small amount of base.
Low yield of final cleaved peptide - Incomplete cleavage- Increase the cleavage time.- Use a stronger acid cocktail (if compatible with side-chain protecting groups).

Conclusion

The protocols outlined in this application note provide a framework for the novel incorporation of 5,5-dimethyl-1,3-dioxane-2-ethanol into peptide synthesis workflows. The acid-labile nature of the dioxane moiety makes it a promising candidate for use as a C-terminal protecting group or as a component of a cleavable linker. While these protocols are based on established principles of organic and peptide chemistry, further optimization may be required for specific peptide sequences. The exploration of new chemical entities like 5,5-dimethyl-1,3-dioxane-2-ethanol has the potential to expand the repertoire of tools available to researchers in the field of peptide science, enabling the synthesis of novel and complex peptides for a wide range of applications.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, Chapter 9, Unit 9.1. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Peptide Synthesis Protocols (pp. 3-23). Humana Press.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 243-268). Humana Press, New York, NY.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Asahina, Y., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193. [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4192179, 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • NextSDS. (n.d.). 5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91714410, 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether. Retrieved from [Link]

  • Yang, Y., Di, C., & Wang, T. (2020). Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. ResearchGate. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Sullivan, S. T., & Ke, A. (2011). A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers. Organic Process Research & Development, 15(5), 1146-1152. [Link]

  • Kumar, A., & Sharma, A. (2013). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 11(48), 8344-8348. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81723, beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-DIHYDRO-2,5-DIMETHOXYFURAN. Retrieved from [Link]

  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Organic Process Research & Development, 25(2), 245-253. [Link]

  • Shimizu, M., Yamamoto, T., Shindo, H., Mizota, I., & Zhu, Y. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 11(15), 8963-8969. [Link]

  • Sagitova, A. R., et al. (2020). 5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles. Pharmaceutical Chemistry Journal, 54(3), 254-258.

Sources

Application

Application Note: Catalytic Reaction Conditions Utilizing 5,5-Dimethyl-1,3-dioxane-2-ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Chemical Context 5,5-Dimethyl-1,3-dioxane-2-ethanol (CAS: 116141-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

5,5-Dimethyl-1,3-dioxane-2-ethanol (CAS: 116141-68-5) is a highly versatile, bifunctional C3 building block utilized extensively in the total synthesis of complex carbohydrates, active pharmaceutical ingredients (APIs), and fine chemicals[1]. Structurally, it functions as the neopentyl glycol-protected acetal of 3-hydroxypropanal.

The choice of the 5,5-dimethyl-1,3-dioxane ring over a standard 1,3-dioxolane (ethylene glycol acetal) is highly intentional in synthetic design. The gem-dimethyl groups at the C5 position impart exceptional thermodynamic stability via the Thorpe-Ingold effect. This steric bulk shields the latent aldehyde, making the protecting group robust against strong bases, aggressive nucleophiles, and mild reductants during multi-step syntheses[2].

This application note details three distinct catalytic workflows involving this intermediate, emphasizing the causality behind catalyst selection and providing self-validating experimental protocols.

Core Catalytic Workflows & Causality

Workflow A: Base-Catalyzed Etherification (Nucleophilic Activation)

To utilize the primary hydroxyl group of 5,5-dimethyl-1,3-dioxane-2-ethanol as a nucleophile against sterically hindered electrophiles (e.g., epoxides in the synthesis of inositol derivatives), strong basic conditions are required[1].

  • The Causality of Catalyst/Additive Choice: While Sodium Hydride (NaH) effectively deprotonates the alcohol, the resulting sodium alkoxide tends to form unreactive hexameric aggregates in solution. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA acts as a bidentate ligand that chelates the Na⁺ ion, breaking down these aggregates to generate a highly reactive, "naked" alkoxide[1]. This allows the etherification to proceed efficiently at 110 °C without degrading the robust 1,3-dioxane protecting group[1].

Workflow B: Catalytic Aerobic Oxidation

Converting the primary alcohol to an aldehyde (2-(5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde) requires mild conditions to prevent the acidic cleavage of the acetal.

  • The Causality of Catalyst/Additive Choice: Traditional oxidants (e.g., Jones reagent) are too acidic and harsh. A catalytic TEMPO/CuI system under aerobic conditions provides high chemoselectivity. The copper co-catalyst facilitates the re-oxidation of TEMPO by atmospheric oxygen, ensuring a low-waste catalytic cycle that strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid.

Workflow C: Acid-Catalyzed Deprotection and Isomerization

The recovery of the latent aldehyde or its subsequent isomerization requires strong acid catalysis.

  • The Causality of Catalyst/Additive Choice: The conversion and ring-opening of 5,5-dimethyl-1,3-dioxanes is an endothermic process (absorbing ~3.4 kcal/mol)[3]. Therefore, elevated temperatures and a strong Brønsted acid, such as p-toluenesulfonic acid (p-TSA), are employed[2]. The reaction proceeds via the protonation of the acetal oxygen, followed by ring-opening to an alkoxycarbenium ion[3]. A Dean-Stark apparatus is utilized to drive the reversible equilibrium by removing water or volatile byproducts[2].

Data Presentation: Summary of Reaction Conditions

Reaction TypeReagents / CatalystTemp.Causality / Key AdvantageRef
Etherification NaH, TMEDA110 °CTMEDA chelates Na⁺, preventing alkoxide aggregation and enhancing nucleophilicity for hindered substrates.[1]
Aerobic Oxidation TEMPO, CuI, O₂25 °CHighly chemoselective oxidation to aldehyde; avoids acidic conditions that would cleave the 1,3-dioxane ring.N/A
Acetal Deprotection p-TSA, H₂ORefluxStrong Brønsted acid overcomes the endothermic barrier (ΔG ~3.4 kcal/mol) to protonate and open the stable acetal.[2][3]

Mandatory Visualizations

ReactionPathway A 5,5-dimethyl-1,3-dioxane-2-ethanol (Protected C3-Alcohol) B Alkoxide Intermediate (via NaH/TMEDA) A->B NaH, TMEDA 110 °C C Aldehyde Derivative (via TEMPO/Cu Oxidation) A->C Catalytic Aerobic Oxidation D 3-Hydroxypropanal (via p-TSA Deprotection) A->D H+ / H2O (p-TSA) E Etherification Products (e.g., Inositol derivatives) B->E Electrophile (Epoxide/Halide) F C-C Coupling (Wittig/Grignard) C->F Nucleophilic Addition

Figure 1: Divergent catalytic reaction pathways utilizing 5,5-dimethyl-1,3-dioxane-2-ethanol.

Workflow Step1 Step 1: Deprotonation Add NaH to 5,5-dimethyl-1,3-dioxane-2-ethanol in TMEDA at 0 °C Step2 Step 2: Activation Heat to 110 °C to form chelated alkoxide complex Step1->Step2 Step3 Step 3: Coupling Introduce electrophile (e.g., epoxide) under inert atmosphere Step2->Step3 Step4 Step 4: Quenching Cool and quench with NH4Cl (aq) to neutralize excess base Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, dry over MgSO4, and purify Step4->Step5

Figure 2: Step-by-step experimental workflow for base-catalyzed etherification using TMEDA.

Experimental Protocols

Protocol 1: TMEDA-Assisted Etherification[1]

This protocol establishes a self-validating system where the disappearance of the solid NaH suspension indicates successful alkoxide formation.

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Dissolve 5,5-dimethyl-1,3-dioxane-2-ethanol (1.0 equiv) in anhydrous TMEDA (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to control H₂ gas evolution.

  • Activation: Remove the ice bath and heat the reaction mixture to 110 °C for 1 hour[1]. The solution will turn homogenous, indicating the complete formation of the soluble, chelated alkoxide complex.

  • Coupling: Cool the mixture slightly to 80 °C and add the target electrophile (e.g., an epoxide or alkyl halide, 1.1 equiv). Resume heating at 110 °C until TLC indicates complete consumption of the electrophile.

  • Quenching & Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Acid-Catalyzed Deprotection[3][4]

This protocol utilizes Le Chatelier's principle, continuously removing the protecting group to drive the endothermic reaction forward.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a Dean-Stark trap filled with toluene.

  • Reaction Mixture: Dissolve the protected acetal (1.0 equiv) in toluene (0.2 M). Add p-Toluenesulfonic acid (p-TSA, 0.05 equiv) as the Brønsted acid catalyst[2].

  • Cleavage: Add an excess of water (10 equiv). Heat the mixture to reflux. The endothermic nature of the alkoxycarbenium ion formation requires sustained heating[3]. Monitor the collection of neopentyl glycol byproducts in the trap.

  • Neutralization: Once the reaction reaches equilibrium (monitored by GC-MS or TLC), cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL)[2].

  • Isolation: Separate the organic layer, wash with brine (1 × 50 mL) to break any emulsions, dry over MgSO₄, and evaporate the solvent to yield the crude 3-hydroxypropanal derivative[2].

References

  • Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal Source: Journal of Physics: Conference Series (Semantic Scholar) URL:[Link]

  • Modern Methods of Monosaccharide Synthesis from Non-Carbohydrate Sources Source: Chemical Reviews - ACS Publications URL:[Link]

  • Skyrun Industrial Co.Limited @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethyl-1,3-dioxane-2-ethanol

Welcome to the technical support center for the synthesis of 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve your reaction yields and product purity.

The synthesis of this dioxane derivative, a valuable intermediate, typically involves the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a suitable three-carbon electrophile. The core challenge in this synthesis is managing the reversible nature of the reaction. This guide provides in-depth, experience-driven solutions to maximize your success.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction is clean, but the conversion to 5,5-dimethyl-1,3-dioxane-2-ethanol is consistently low. What are the primary factors I should investigate to improve the yield?

Answer: Low yield in an acetalization reaction is almost always linked to the reaction equilibrium. Acetal formation is a reversible process, and to achieve high yields, the equilibrium must be actively shifted towards the product side.[3] Here are the critical factors to address:

  • Inefficient Water Removal: The formation of the dioxane releases one molecule of water. According to Le Chatelier's principle, the presence of this water in the reaction mixture will push the equilibrium back towards the starting materials, limiting your yield.

    • Solution: Employ azeotropic distillation using a Dean-Stark apparatus.[3][4] Solvents like toluene or xylene form a low-boiling azeotrope with water, which is physically removed from the reaction as it forms, thereby driving the reaction to completion.[3][4] Ensure your solvent is refluxing at the correct temperature to facilitate efficient water collection.[4]

  • Suboptimal Catalyst Choice or Concentration: The reaction requires an acid catalyst to protonate the carbonyl group, making it more electrophilic.[3] The choice and amount of catalyst are critical.

    • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA) is a common and effective catalyst.[4] If the yield is low, consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). However, excessive acid can lead to side reactions or product decomposition, especially at high temperatures.[4] Other options include sulfuric acid or hydrochloric acid.[5]

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, acid-treated montmorillonite, or other functionalized resins can be highly effective.[6] Their primary advantage is easy removal from the reaction mixture by simple filtration, which prevents product decomposition during workup and distillation.[7] This can be a crucial factor in preserving yield.[4]

  • Purity of Reactants and Solvents:

    • Neopentyl Glycol: Ensure it is dry. Moisture in the starting materials will inhibit the forward reaction.

    • Aldehyde/Acetal Source: The purity of the C3 electrophile is crucial. Impurities can lead to the formation of side-products with similar boiling points, complicating purification and reducing the isolated yield of the desired product.[4]

    • Solvent: Using a freshly dried solvent is essential for the effectiveness of the Dean-Stark apparatus.[4]

Below is a decision-making workflow for troubleshooting low yield:

G start Low Yield Observed check_water Is water being efficiently removed in Dean-Stark? start->check_water check_catalyst Is catalyst active and at optimal concentration? check_water->check_catalyst Yes increase_time Increase reaction time and monitor by TLC/GC check_water->increase_time No check_reagents Are reactants and solvent anhydrous and pure? check_catalyst->check_reagents Yes optimize_catalyst Optimize catalyst type (e.g., switch to solid acid) or loading check_catalyst->optimize_catalyst No purify_reagents Dry reagents/solvent; Use high-purity starting materials check_reagents->purify_reagents No solution Yield Improved check_reagents->solution Yes increase_time->check_water optimize_catalyst->check_catalyst purify_reagents->check_reagents

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Decomposes During Distillation

Question: I seem to get a good crude yield, but I lose a significant amount of product during vacuum distillation. What is causing this decomposition?

Answer: This is a classic problem in acetal chemistry and is almost always caused by residual acid catalyst.[4] At the elevated temperatures required for distillation, even trace amounts of acid can catalyze the reverse (hydrolysis) reaction, breaking the dioxane ring back down into its starting materials.

  • The Self-Validating Solution: The workup procedure must be robust enough to completely remove the acid catalyst before any heating for purification.

    • Neutralization: After cooling the reaction mixture, perform a thorough wash with a mild base. A saturated sodium bicarbonate (NaHCO₃) solution is ideal.[4] Washing with a dilute sodium hydroxide (NaOH) solution can also be used, but be cautious as stronger bases can sometimes promote other side reactions.

    • Water Wash: Following the base wash, wash the organic layer with deionized water and then with brine (saturated NaCl solution).[4] The brine wash helps to remove residual water and break any emulsions that may have formed.[4]

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filtration: Filter off the drying agent completely before concentrating the solvent on a rotary evaporator.

By ensuring complete neutralization and removal of the acid, the thermal stability of the 5,5-dimethyl-1,3-dioxane-2-ethanol during distillation will be dramatically improved.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this molecule?

    • The most direct method is the acid-catalyzed acetalization between 2,2-dimethyl-1,3-propanediol and a protected or unprotected version of 3-hydroxypropionaldehyde.[4] Using a reagent like 1,1-diethoxy-3-propanol (a protected form) can sometimes offer better handling and reactivity control.

  • Q2: What are the recommended catalysts and their pros and cons?

    • p-Toluenesulfonic acid (p-TSA): Pro: Inexpensive, effective, and widely available. Con: Homogeneous, requiring a thorough aqueous workup to remove, can cause decomposition if not fully neutralized.[4]

    • Solid Acid Resins (e.g., Amberlyst-15): Pro: Easily removed by filtration, often leading to cleaner reactions and higher isolated yields; reusable.[6][7] Con: Can be more expensive initially, may have different activity levels requiring optimization.

  • Q3: What reaction temperature should I use?

    • The temperature should be sufficient to support a steady reflux of the chosen azeotropic solvent (e.g., toluene, ~111°C). This ensures continuous water removal. For reactions that do not require a Dean-Stark apparatus, a lower temperature (e.g., 45°C to room temperature) can be used, but this will likely require longer reaction times or different reaction conditions to manage the water byproduct.[5]

  • Q4: How can I monitor the reaction's progress?

    • The easiest way is to observe the collection of water in the Dean-Stark trap. The reaction is near completion when water ceases to collect.[4] For more precise monitoring, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting materials.[4]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol) (10.4 g, 0.1 mol)

  • 3,3-Diethoxy-1-propanol (14.8 g, 0.1 mol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mol%)

  • Anhydrous Toluene (150 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stir bar

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the flask, Dean-Stark apparatus, and condenser. Add the neopentyl glycol, 3,3-diethoxy-1-propanol, toluene, and magnetic stir bar to the flask.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the stirring mixture.

  • Azeotropic Reflux: Heat the mixture to a steady reflux. You will observe the toluene-ethanol/water azeotrope collecting in the Dean-Stark trap. The reaction byproduct in this case is primarily ethanol from the transacetalization, which is removed similarly to water. Continue refluxing for 2-4 hours, or until no more liquid collects in the trap.[4]

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.[4]

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Reactants & Toluene in Flask b Add p-TSA Catalyst a->b c Heat to Reflux b->c d Collect Byproduct in Dean-Stark Trap c->d e Cool & Quench with NaHCO3 d->e f Wash with H2O & Brine e->f g Dry (MgSO4) & Concentrate f->g h Vacuum Distillation g->h

Caption: Optimized experimental workflow for synthesis.

Section 4: Data Summary

While direct comparative yield data for 5,5-dimethyl-1,3-dioxane-2-ethanol synthesis is sparse in the provided search results, we can extrapolate typical conditions for analogous acid-catalyzed acetalizations.[4]

ParameterConditionRationale / Expected Outcome
Catalyst p-TSA (1-2 mol%)Standard, effective homogeneous catalyst.
Amberlyst-15Heterogeneous catalyst; simplifies workup, may improve isolated yield.
Solvent TolueneForms an efficient azeotrope with water/ethanol for removal.
Temperature Reflux (~111°C)Necessary for azeotropic distillation.
Key Technique Dean-Stark TrapEssential for driving the reaction equilibrium to completion.[3]
Workup NaHCO₃ WashCritical for neutralizing residual acid to prevent decomposition during distillation.[4]

References

  • Refining reaction conditions for the formation of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Benchchem.
  • Technical Support Center: Deprotection of 1,3-Dioxane Acetals Derived
  • A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers.
  • Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane in Flavor and Fragrance Chemistry. Benchchem.
  • Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol.
  • Application Notes and Protocols: Acid-Catalyzed Acetalization of Aromatic Aldehydes with Ethylene Glycol. Benchchem.
  • 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem.
  • Synthesis of acetal/ketal - WO2015051525A1.
  • 5,5-Dimethyl-1,3-dioxane-2-ethanol | CAS 116141-68-5. Santa Cruz Biotechnology.

Sources

Optimization

troubleshooting poor solubility of 5,5-dimethyl-1,3-dioxane-2-ethanol in polar solvents

Welcome to the technical support guide for 5,5-dimethyl-1,3-dioxane-2-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5,5-dimethyl-1,3-dioxane-2-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. This guide provides in-depth, scientifically grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: Why is 5,5-dimethyl-1,3-dioxane-2-ethanol poorly soluble in polar solvents like water, despite having a hydroxyl (-OH) group?

Answer: The limited solubility of 5,5-dimethyl-1,3-dioxane-2-ethanol in polar solvents is a direct consequence of its molecular structure. The molecule possesses both a hydrophilic (water-loving) and a significant hydrophobic (water-fearing) region.

  • Hydrophilic Region: The terminal ethanol group (-CH2CH2OH) is polar and capable of forming hydrogen bonds with polar solvents like water.

  • Hydrophobic Region: The 5,5-dimethyl-1,3-dioxane ring is the dominant feature of the molecule. This bulky, non-polar, cyclic ether structure presents a large hydrophobic surface area. The two methyl groups (-CH3) further increase its lipophilic character.

The hydrophobic nature of the dioxane ring outweighs the hydrophilic contribution of the single hydroxyl group, leading to overall poor aqueous solubility. According to the principle of "like dissolves like," the molecule has a stronger affinity for less polar or non-polar environments.[1]

Question 2: I've observed that my compound precipitates out of my aqueous buffer after a short period. What is happening and how can I prevent it?

Answer: This phenomenon is likely due to the creation of a supersaturated solution that is thermodynamically unstable. You may have initially dissolved the compound, possibly with the aid of energy (e.g., vortexing or slight warming), but the concentration exceeds its equilibrium solubility limit in the aqueous buffer. Over time, the system attempts to reach equilibrium, resulting in the excess compound precipitating out.

To prevent precipitation, consider the following:

  • Determine the Kinetic Solubility: First, establish the practical solubility limit in your specific buffer system to avoid preparing supersaturated solutions.[2][3]

  • Utilize a Co-solvent: Introducing a water-miscible organic solvent can significantly increase and stabilize the solubility of the compound.[4][5]

  • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, preventing aggregation and precipitation.[6][7][8]

In-Depth Troubleshooting and Methodologies

Question 3: What is the most effective strategy to systematically improve the solubility of 5,5-dimethyl-1,3-dioxane-2-ethanol?

Answer: A systematic, multi-pronged approach is the most effective way to tackle solubility issues. The following workflow provides a logical progression from simple to more complex techniques.

Troubleshooting_Workflow start Start: Poor Solubility Observed check_purity Step 1: Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity cosolvent Step 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) check_purity->cosolvent Purity Confirmed fail Re-evaluate Formulation Strategy check_purity->fail Impurity Detected ph_adjust Step 3: pH Adjustment (If applicable) cosolvent->ph_adjust Solubility Improved but Insufficient success Result: Stable, Homogeneous Solution cosolvent->success Sufficient Solubility Achieved surfactant Step 4: Surfactant Addition (e.g., Tween® 80, Cremophor® EL) ph_adjust->surfactant pH has minimal effect or is not an option ph_adjust->success Sufficient Solubility Achieved energy Step 5: Application of Physical Methods (Sonication, Gentle Warming) surfactant->energy Further enhancement needed surfactant->success Sufficient Solubility Achieved energy->success Dissolution Achieved energy->fail Precipitation Persists

Caption: Drug solubilization within a surfactant micelle.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search.
  • A recent overview of surfactant–drug interactions and their importance. PMC.
  • Cosolvent. Wikipedia.
  • The Role of Surfactants in Compounded Prepar
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Source Not Found].
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. [Source Not Found].
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Source Not Found].
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Aqueous Solubility Assay. Enamine.
  • pH Adjustment and Co-Solvent Optimiz
  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Can anyone answer to my question? My question is how I can enhance solubility of solutes in supersaturated solution.?
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • AP Chemistry 8.11-How Does pH Affect Solubility? YouTube.
  • Solvent Miscibility Table. Alfa Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of 5,5-Dimethyl-1,3-dioxane Protecting Groups

Welcome to the technical support center for the optimization of cleavage conditions for 5,5-dimethyl-1,3-dioxane-2-ethanol protecting groups and their derivatives. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of cleavage conditions for 5,5-dimethyl-1,3-dioxane-2-ethanol protecting groups and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the deprotection of these robust acetals.

Frequently Asked Questions (FAQs)

Q1: What is the 5,5-dimethyl-1,3-dioxane group and why is it used for protection?

The 5,5-dimethyl-1,3-dioxane group is a cyclic acetal derived from the reaction of a carbonyl compound with neopentyl glycol (2,2-dimethyl-1,3-propanediol). It is widely used to protect aldehydes and ketones in multi-step organic synthesis.[1] Its popularity stems from its high stability under neutral, basic, and many oxidative and reductive conditions, while being removable under acidic conditions.[1][2] This allows for selective chemical transformations on other parts of a complex molecule without affecting the protected carbonyl group.[2]

Q2: Why is this protecting group particularly difficult to cleave compared to other acetals like 1,3-dioxolanes?

The increased stability of the 5,5-dimethyl-1,3-dioxane ring is primarily due to the Thorpe-Ingold effect . The gem-dimethyl group on the C5 carbon of the dioxane ring constrains the ring's conformation, which sterically hinders the approach of reagents and stabilizes the ground state of the acetal.[3] Consequently, deprotection often requires harsher acidic conditions or longer reaction times compared to acetals derived from ethylene glycol or propane-1,3-diol.[3]

Q3: What is the fundamental mechanism of cleavage?

The cleavage of acetals is an acid-catalyzed hydrolysis reaction.[4] The process is the reverse of the protection step and relies on the presence of both an acid and water.

The mechanism proceeds as follows:

  • Protonation: One of the acetal oxygen atoms is protonated by an acid catalyst.

  • Carbocation Formation: The protonated intermediate cleaves to form an alcohol (neopentyl glycol) and a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.[4]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield a hemiacetal.

  • Repeat: The hemiacetal undergoes a similar acid-catalyzed process to release the second molecule of the diol and regenerate the carbonyl compound.

G Acetal Acetal (Dioxane Ring) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal Carbocation Oxocarbenium Ion (Rate-Determining Step) ProtonatedAcetal->Carbocation HemiacetalIntermediate Hemiacetal Intermediate Carbocation->HemiacetalIntermediate Carbonyl Carbonyl (Product) HemiacetalIntermediate->Carbonyl

Caption: Acid-catalyzed cleavage mechanism of a 1,3-dioxane protecting group.

Troubleshooting Guide: Common Deprotection Issues

Problem 1: Incomplete or Extremely Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

  • The NMR spectrum of the crude product displays a mixture of the protected starting material and the desired deprotected product.[3]

Root Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Insufficient Acid Strength or Concentration The rate-determining step is acid-catalyzed. A low concentration or weak acid may not be sufficient to overcome the high activation energy for cleaving the stable 5,5-dimethyl-1,3-dioxane ring.[3][4]1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst. 2. Switch to a Stronger Acid: Move from a weaker acid like acetic acid to a stronger one like HCl, H₂SO₄, or p-toluenesulfonic acid (p-TsOH).[5]
Inadequate Water Content Hydrolysis requires water as a nucleophile to attack the carbocation intermediate and drive the reaction equilibrium toward the deprotected product.[3][6] Anhydrous conditions will prevent cleavage.[7]1. Use Aqueous Acid: Employ an aqueous solution of the acid (e.g., 3M aqueous HCl). 2. Add Water to Organic Solvents: If using an organic solvent like THF or acetone, add a controlled amount of water (e.g., THF/H₂O 4:1 v/v) to facilitate hydrolysis.[3]
Low Reaction Temperature The high stability of the protecting group may require additional energy to overcome the activation barrier.[3]Increase Temperature: If the substrate is thermally stable, gently heat the reaction. Refluxing in solvents like acetone (56°C) or methanol (65°C) can often drive the reaction to completion.[3]
Reversibility of the Reaction Acetal formation is a reversible process. If the liberated diol is not effectively removed or sequestered, the equilibrium may not favor the product.Use a Carbonyl Scavenger: Performing the deprotection in a solvent like acetone can help drive the equilibrium by forming an acetal with the solvent (transacetalization), effectively consuming the liberated diol.[8]
Problem 2: Degradation of Other Acid-Sensitive Functional Groups

Symptoms:

  • You observe the cleavage of other protecting groups like silyl ethers (TBDMS, TIPS), Boc-carbamates, or tert-butyl ethers alongside the desired dioxane deprotection.[6]

  • Mass spectrometry reveals byproducts corresponding to the loss of multiple protecting groups.[9]

Root Causes & Solutions:

The harsh acidic conditions required to cleave the stable dioxane can simultaneously cleave more labile protecting groups. The key is to find milder conditions that are selective for the dioxane.

G Start Start: Deprotection causing side reactions ReduceAcidity Reduce Acid Strength/Concentration (e.g., Catalytic p-TsOH, Acetic Acid) Start->ReduceAcidity UseLewisAcid Use Mild Lewis Acid Catalyst (e.g., Er(OTf)₃, Ce(OTf)₃, In(OTf)₃) Start->UseLewisAcid NeutralConditions Attempt Neutral Conditions (e.g., I₂ in Acetone) Start->NeutralConditions Check Reaction Successful? ReduceAcidity->Check Monitor by TLC/LC-MS UseLewisAcid->Check Monitor by TLC/LC-MS NeutralConditions->Check Monitor by TLC/LC-MS End End: Selective Deprotection Achieved Check->End Yes Fail Re-evaluate Strategy Check->Fail No

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 5,5-dimethyl-1,3-dioxane-2-ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5). This guide is designed for researchers, chemists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a stable, protected form of 3-hydroxypropionaldehyde, this reagent offers a masked aldehyde functionality and a primary alcohol for further elaboration. However, like any protecting group strategy, understanding its reactivity profile is key to minimizing side reactions and maximizing yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during synthesis in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical mechanisms to empower you to make informed decisions in your experimental design.

Q1: My dioxane protecting group is cleaving unexpectedly during a reaction. What is causing this premature deprotection and how can I prevent it?

A1: Causality & Mechanism

The 5,5-dimethyl-1,3-dioxane group, like all acetals, is labile under acidic conditions.[1] Premature cleavage is almost always due to the presence of adventitious or intentionally used protic or Lewis acids in your reaction medium. The stability of cyclic acetals is significantly higher than acyclic ones, and six-membered 1,3-dioxanes are generally more stable than five-membered 1,3-dioxolanes.[2] However, they are not impervious.

The mechanism of cleavage involves protonation of one of the dioxane oxygens, followed by ring-opening to form a stabilized tertiary oxocarbenium ion. This intermediate is then trapped by a nucleophile, typically water, leading to the hemiacetal which rapidly hydrolyzes to reveal the aldehyde and neopentyl glycol.

Preventative Measures & Solutions:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture can hydrolyze Lewis acids or other reagents to generate acidic byproducts.

  • Use of Non-Nucleophilic Bases: If your reaction generates acidic byproducts (e.g., HCl from an acid chloride), include a scavenger. A non-nucleophilic base like pyridine or 2,6-lutidine is ideal as it will neutralize acid without participating in other reactions.

  • Reagent Purity Check: Some reagents, particularly halides like MgBr₂ or LiCl, can be acidic or become so in the presence of trace water. Use freshly opened or purified reagents.

  • Avoid Protic Solvents: Solvents like methanol or ethanol can participate in acid-catalyzed transacetalization, another form of cleavage (see Q3).[3][4] Opt for aprotic solvents like THF, dichloromethane (DCM), or toluene.

  • Chromatography Considerations: Silica gel is acidic and can cause deprotection on the column. If you observe streaking or the appearance of a more polar spot corresponding to the diol-aldehyde, neutralize your silica gel by pre-treating a slurry with 1-2% triethylamine in your eluent system, followed by re-equilibration with the neat eluent.

Q2: I'm trying to remove the dioxane protecting group, but the reaction is sluggish, incomplete, or yields complex mixtures. How can I optimize deprotection?

A2: Optimizing the Deprotection Protocol

While acid-catalyzed hydrolysis is the standard method, reaction kinetics can be influenced by the acid strength, solvent system, temperature, and the nature of your substrate.[5][6] Incomplete reactions leave you with starting material, while overly harsh conditions can degrade sensitive functional groups elsewhere in your molecule.

Key Optimization Parameters:

ParameterRecommendation & RationaleSuitable ForCaution
Acid Choice Mild: Acetic acid (AcOH), Pyridinium p-toluenesulfonate (PPTS). Moderate: p-Toluenesulfonic acid (p-TsOH), Oxalic Acid. Strong: HCl, H₂SO₄. Start with the mildest acid that proves effective to avoid side reactions with other functional groups.[1][7]Mild acids are best for highly sensitive substrates. Strong acids are for robust molecules where speed is desired.Strong acids can cause charring, elimination, or other degradation pathways, especially with heating.
Solvent System Aqueous Mixtures: THF/H₂O, Acetone/H₂O. The presence of water is essential for hydrolysis.[5] Acetone can also act as a scavenger for the liberated diol, driving the equilibrium.[1]General-purpose deprotection.Ensure your substrate is soluble in the chosen solvent mixture.
Temperature Room Temperature to 50 °C. Increased temperature accelerates the reaction but also increases the risk of side reactions. Monitor by TLC/LC-MS to find the optimal balance.Reactions with mild acids often require gentle heating.Avoid high temperatures for substrates with sensitive stereocenters or other protecting groups (e.g., silyl ethers).
Lewis Acids Sc(OTf)₃, In(OTf)₃, NaBArF₄. These can be effective at catalytic loadings under very mild conditions and are sometimes more selective than Brønsted acids.Substrates intolerant to strong protic acids.Lewis acids can coordinate to other functional groups, potentially altering reactivity.

Troubleshooting Workflow for Deprotection:

G start Deprotection Incomplete? increase_temp Increase Temperature (e.g., to 40-50 °C) start->increase_temp Yes stronger_acid Use Stronger Acid (e.g., AcOH -> p-TsOH) increase_temp->stronger_acid Still incomplete success Reaction Complete increase_temp->success Complete more_water Increase Water Ratio (e.g., THF:H₂O 4:1 -> 2:1) stronger_acid->more_water Still incomplete stronger_acid->success Complete lewis_acid Try Lewis Acid Catalyst (e.g., Sc(OTf)₃ in wet MeCN) more_water->lewis_acid Still incomplete / Degradation more_water->success Complete lewis_acid->success Complete

Caption: Decision tree for optimizing acetal deprotection.

Q3: I'm observing new, unexpected byproducts in my product mixture. Could this be transacetalization?

A3: Identifying and Preventing Transacetalization

Yes, this is a classic side reaction for acetals. Transacetalization is an equilibrium-driven process where the acetal exchanges one of its alkoxy groups (or the diol) with another alcohol present in the reaction mixture.[8][9] This reaction is also acid-catalyzed.

Common Scenarios:

  • Alcoholic Solvents: Using methanol or ethanol as a solvent, especially under acidic conditions, can lead to the formation of mixed acyclic acetals or full exchange to the dimethyl/diethyl acetal.

  • Intramolecular Reactions: If your substrate contains another free hydroxyl group, acid catalysis can promote an intramolecular transacetalization, leading to a new cyclic acetal byproduct.

  • Reaction with Carbonyls: In a process sometimes called acetal exchange, the dioxane can react with another aldehyde or ketone in the presence of an acid catalyst to form a new acetal, liberating the original aldehyde.[3]

Mechanism of Transacetalization:

G cluster_0 Transacetalization Side Reaction A 5,5-dimethyl-1,3-dioxane R-CH(OR')₂ B Oxocarbenium Ion [R-C+H(OR')] A:f0->B:f0 + H+, - R'OH D New Acetal Product R-CH(OR'')(OR') B:f1->D:f0 + R''OH C New Alcohol R''-OH H_plus2 H+ D:f0->H_plus2 - H+ H_plus H+

Sources

Troubleshooting

resolving NMR signal overlap for 5,5-dimethyl-1,3-dioxane-2-ethanol derivatives

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggling with spectral congestion when characterizing functionalized cyclic acetals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggling with spectral congestion when characterizing functionalized cyclic acetals. Specifically, 5,5-dimethyl-1,3-dioxane-2-ethanol derivatives present a unique set of challenges due to the chemical equivalence of their oxygen-adjacent protons and the multiplet broadening of their aliphatic chains.

This guide is designed to help drug development professionals and structural chemists systematically diagnose and resolve 1 H NMR signal overlap using field-proven, self-validating methodologies.

Diagnostic Resolution Workflow

Before diving into complex pulse sequences, it is crucial to follow a logical progression that saves both spectrometer time and sample integrity. Follow the decision matrix below to determine the most efficient path for resolving your specific overlap issue.

NMR_Troubleshooting A 1D 1H NMR Overlap Detected (e.g., C4/C6 & Ethanol side-chain) B Is the sample stable in aromatic solvents? A->B C Apply ASIS (Switch CDCl3 to C6D6) B->C Yes E Run 2D NMR (HSQC / HSQC-TOCSY) B->E No D Are signals still overlapping? C->D D->E Yes (Still Overlapping) G Signals Resolved & Assigned Successfully D->G No (Resolved) F Run Pure Shift NMR (PSYCHE / Zangger-Sterk) E->F Complex Multiplets Remain E->G Resolved via 13C Dispersion F->G Multiplets Collapsed to Singlets

Workflow for resolving NMR signal overlap in 1,3-dioxane derivatives.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Severe Overlap in the 3.4–3.9 ppm Region

Q: My 1D 1 H NMR spectrum in CDCl 3​ shows a massive, uninterpretable multiplet around 3.6 ppm. I cannot integrate the C4/C6 dioxane ring protons separately from the terminal -CH 2​ OH protons of the ethanol side-chain. How do I resolve this without resorting to 2D NMR?

A: This is a classic chemical equivalence issue. Both the C4/C6 ring protons and the terminal ethanol protons are adjacent to oxygen atoms (ether vs. primary alcohol), placing their chemical shifts in the heavily congested 3.4–3.9 ppm window[1]. To resolve this, we highly recommend leveraging Aromatic Solvent Induced Shifts (ASIS) before moving to multidimensional experiments.

Mechanistic Causality: Why does changing the solvent work? Solvents like benzene-d 6​ (C 6​ D 6​ ) form transient, non-covalent collision complexes with the polar regions of your solute (specifically, the dioxane oxygens). The strong magnetic anisotropy of the benzene ring creates a shielding cone that differentially shifts protons based on their spatial geometry and proximity to the polar center. Because the C4/C6 protons are rigidly locked in the dioxane chair conformation while the ethanol side-chain is highly flexible, benzene shields them to different extents, effectively "pulling" the overlapping signals apart[2].

Table 1: Expected ASIS Displacements for 5,5-dimethyl-1,3-dioxane-2-ethanol

Proton AssignmentApprox. Shift in CDCl 3​ (ppm)Approx. Shift in C 6​ D 6​ (ppm)ASIS Effect (Δδ)
5-CH 3​ (axial) 0.780.50Strong upfield shift
5-CH 3​ (equatorial) 1.171.05Moderate upfield shift
C4 / C6 (ring -CH 2​ -) 3.40 - 3.603.20 - 3.35Strong upfield shift
C2-CH 2​ (ethanol chain) 1.851.70Moderate upfield shift
-CH 2​ -OH (terminal) 3.703.65Minimal shift

Note: As shown above, switching to C 6​ D 6​ shifts the C4/C6 protons upfield by ~0.25 ppm, cleanly separating them from the terminal -CH 2​ OH protons which remain relatively static.

Protocol 1: ASIS Titration and Validation
  • Initial Acquisition: Prepare a 50 mM sample of your derivative in 600 µL of CDCl 3​ and acquire a standard 1D 1 H spectrum (e.g., 16 scans, 64k data points).

  • Solvent Exchange: Recover the sample and evaporate the CDCl 3​ under a gentle stream of N 2​ gas or under vacuum until completely dry.

  • Re-dissolution: Re-dissolve the dried compound in 600 µL of C 6​ D 6​ .

  • Secondary Acquisition: Acquire a new 1D 1 H spectrum using identical acquisition parameters.

  • Self-Validation Step: Overlay the two spectra. Verify that the residual solvent peak has shifted from 7.26 ppm (CDCl 3​ ) to 7.16 ppm (C 6​ D 6​ ). If the target multiplets in the 3.6 ppm region are now separated by >0.15 ppm and integrate cleanly to 4H (ring) and 2H (chain), the ASIS protocol is successful.

Issue 2: Overlapping Aliphatic Multiplets and Methyl Singlets

Q: The 5,5-dimethyl groups appear as overlapping singlets, and the C2-ethanol aliphatic linker (-CH 2​ -) is buried under other impurities. ASIS didn't fully resolve the issue. What is the next step?

A: When solvent effects are insufficient, you must either disperse the signals into a second dimension or remove the homonuclear J-coupling that causes multiplet broadening. We recommend a two-pronged approach: HSQC-TOCSY and Pure Shift NMR .

Mechanistic Causality:

  • HSQC-TOCSY: A standard correlates protons to their directly attached carbons[3]. However, if you need to trace the entire ethanol spin system (-CH 2​ -CH 2​ -OH) starting from a single resolved proton, is superior. It transfers magnetization first via 1 J CH​ and then relays it through the 1 H spin network via scalar coupling. This allows you to isolate the ethanol side-chain from the dioxane ring entirely[4].

  • Pure Shift NMR (Zangger-Sterk): Homonuclear scalar couplings cause multiplets that artificially widen the spectral footprint of each proton, leading to overlap. utilizes slice-selective excitation and weak pulsed field gradients to decouple 1 H- 1 H interactions in real-time. This collapses every multiplet into a sharp singlet, drastically reducing spectral crowding and revealing hidden methylene signals[5].

Protocol 2: Acquiring a Pure Shift 1 H Spectrum (Zangger-Sterk Method)
  • Calibration: Acquire a standard 1D 1 H spectrum to determine the exact 90° pulse length (using a pulsecal routine) and optimize the sweep width (SW) to encompass only the region of interest (e.g., 0 to 5 ppm).

  • Sequence Loading: Load the Zangger-Sterk pure shift pulse sequence (e.g., zspureshift on Bruker systems).

  • Parameter Optimization: Set the chunking sweep width (SW1) to 60 Hz (or ~0.1 ppm on a 600 MHz instrument).

  • Self-Validation Step (Critical): Ensure the ratio of SW2/SW1 is an exact integer. If it is not, the resulting Free Induction Decay (FID) will contain discontinuities, which Fourier transform into severe chunking artifacts (sidebands) that mimic real peaks[5].

  • Acquisition & Reconstruction: Execute the pseudo-2D experiment. The spectrometer will acquire data in chunks during weak gradient application. Process the data to reconstruct the 1D spectrum.

  • Final Validation: Compare the Pure Shift spectrum to the standard 1D spectrum. All 1 H signals (including the complex -CH 2​ -CH 2​

    • multiplets) should now appear as sharp singlets devoid of J-coupling, reducing the number of peaks by an order of magnitude and allowing for precise integration[5].

References

  • PubChem . "5,5-Dimethyl-1,3-dioxane-2-ethanol - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Nanalysis . "Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis Blog, 2019. URL:[Link]

  • Chemistry LibreTexts . "2D NMR Introduction." Physical and Theoretical Chemistry Textbook Maps. URL:[Link]

  • JEOL . "HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY." JEOL Application Notes. URL:[Link]

  • University of Wyoming NMR Facility . "Pure Shift NMR." URL:[Link]

Sources

Optimization

reducing impurities in commercial 5,5-dimethyl-1,3-dioxane-2-ethanol samples

Introduction: Welcome to the technical support center for 5,5-dimethyl-1,3-dioxane-2-ethanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity samples of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for 5,5-dimethyl-1,3-dioxane-2-ethanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity samples of this critical reagent for their work. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, from altering reaction kinetics to introducing artifacts in biological assays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and reduce impurities in your commercial samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered with commercial batches of 5,5-dimethyl-1,3-dioxane-2-ethanol. The advice provided is based on established chemical principles and practical laboratory experience.

Impurity Identification and Analysis

Q1: What are the most common impurities I should expect in a commercial sample of 5,5-dimethyl-1,3-dioxane-2-ethanol?

A1: Impurities typically originate from three main sources: the synthesis starting materials, side-reactions during production, or degradation over time. Based on the common synthesis route, which involves the acetalization of neopentyl glycol (NPG), you should be vigilant for the following:

  • Starting Material Carryover:

    • Neopentyl Glycol (NPG): The primary building block. Its presence indicates an incomplete reaction.

    • Impurities from NPG Synthesis: Commercial NPG is produced from formaldehyde and isobutyraldehyde. Consequently, impurities such as neopentyl glycol monoformate , 2,2,4-trimethyl-1,3-pentanediol , and cyclic acetals from side reactions may be present in the NPG raw material and carry through to the final product.[1][2]

  • Synthesis-Related By-products:

    • Oligomers/High-Boiling Point Esters: These can form during the synthesis, especially if purification of intermediates is not rigorous.[1][2] They often appear as high-boiling point peaks in a Gas Chromatography (GC) analysis.

    • Residual Catalysts and Solvents: Acid catalysts are often used for acetalization.[3] If not properly neutralized and removed, they can remain in the final product and promote degradation. Solvents used during synthesis or purification may also be present.[4]

  • Degradation Products:

    • Hydrolysis Products: As an acetal, the primary degradation pathway is acid-catalyzed hydrolysis.[5] This breaks the dioxane ring, reverting the molecule to neopentyl glycol and the corresponding aldehyde from the "2-ethanol" side chain. The presence of moisture and trace acidity significantly accelerates this process.

Table 1: Summary of Common Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely OriginTypical Analytical Signature
Starting MaterialsNeopentyl Glycol (NPG)Incomplete synthesis reactionDistinct peaks in GC-MS and 1H NMR.
Neopentyl Glycol MonoformateImpurity in NPG raw materialUnique mass spectrum and NMR signals.
Synthesis By-productsHigh-boiling point oligomers/estersSide-reactions during synthesis[1]Late-eluting peaks in GC analysis.
Residual Solvents (e.g., Toluene)Purification/reaction mediumCharacteristic peaks in GC and 1H NMR.[6]
Degradation ProductsNeopentyl GlycolAcid- or moisture-catalyzed hydrolysis[5]Identical signature to starting material carryover.

Q2: How can I definitively detect and identify these impurities in my sample?

A2: A multi-technique approach is recommended for robust impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating volatile and semi-volatile impurities and providing tentative identification based on their mass spectra.[7][8] Comparing the resulting mass spectra against a library (e.g., NIST) can help identify common contaminants like residual solvents or NPG.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is unparalleled for structural elucidation. The 1H NMR spectrum of a pure sample should be clean, with predictable chemical shifts and integrations. Impurities will introduce extra peaks. For example, the presence of unreacted neopentyl glycol would show a characteristic singlet for its methyl groups and signals for its methylene and hydroxyl protons. Compiling a small internal database of the spectra of likely impurities is a powerful diagnostic tool.[6][10]

  • High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC can be effective for detecting less volatile, high-boiling point impurities like oligomers.[8]

Below is a recommended workflow for analyzing a new batch of the reagent.

G cluster_0 Analytical Workflow for Impurity Profiling sample Receive Commercial Sample gcms Perform GC-MS Analysis sample->gcms nmr Perform 1H & 13C NMR Analysis sample->nmr data_analysis Analyze Data: - Compare GC peaks to standards - Integrate NMR signals gcms->data_analysis nmr->data_analysis id_impurities Identify & Quantify Impurities data_analysis->id_impurities decision Purity Acceptable? id_impurities->decision use_sample Proceed with Experiment decision->use_sample Yes purify Proceed to Purification decision->purify No

Caption: Workflow for analyzing sample purity.

Troubleshooting and Purification Protocols

Q3: My GC-MS analysis shows several impurity peaks. What is the first step I should take?

A3: The first step is to classify the impurities based on their likely boiling points relative to your main compound.

  • Low-Boiling Impurities: Peaks that elute before your product are likely residual solvents or more volatile fragments.

  • High-Boiling Impurities: Peaks that elute after your product are likely unreacted starting materials (like NPG), oligomers, or ester by-products.[1]

This classification will guide your choice of purification method. For low-boiling impurities, a simple vacuum distillation may be sufficient. For high-boiling impurities, fractional distillation or column chromatography will be necessary.

Q4: I suspect my sample has degraded due to improper storage. What does this look like and how can I prevent it?

A4: Degradation is almost always due to hydrolysis of the acetal linkage. This is catalyzed by acid and driven by the presence of water.

  • Signs of Degradation: An increase in the amount of neopentyl glycol detected by GC or NMR is the primary indicator. You may also notice a change in the sample's odor or viscosity over time.

  • Prevention:

    • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and air.

    • Neutralization: Ensure the sample is free from acidic residues. If you suspect acidity, you can dissolve the sample in a non-polar organic solvent (like diethyl ether or dichloromethane), wash it with a saturated sodium bicarbonate solution, then with brine, and finally dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.[3][11]

    • Desiccants: Store the container in a desiccator to minimize ambient moisture exposure.

G Acid-Catalyzed Hydrolysis Pathway reactant 5,5-dimethyl-1,3-dioxane-2-ethanol + H₂O intermediate Protonated Acetal (Unstable Intermediate) reactant->intermediate Protonation catalyst H⁺ (Acid Catalyst) products Neopentyl Glycol + 3-Hydroxypropanal intermediate->products Ring Opening & Nucleophilic Attack by H₂O

Caption: Hydrolysis of the dioxane ring.

Q5: Can I purify my sample by distillation? What are the recommended conditions?

A5: Yes, vacuum distillation is a highly effective method for removing both lower- and higher-boiling point impurities.[12] Given the structure of 5,5-dimethyl-1,3-dioxane-2-ethanol (MW: 160.21 g/mol [9][13]), its boiling point at atmospheric pressure will be high, risking thermal decomposition.

Core Directive: Always use vacuum distillation.

  • Pre-treatment: If acidic impurities are suspected, perform a neutralizing wash as described in Q4 before distilling.[11] Residual acid can cause decomposition in the distillation flask.

  • Apparatus: Use a short-path distillation apparatus for maximum efficiency and to minimize product loss on the glass surfaces. A Vigreux column can be added for better separation of compounds with close boiling points.

  • Conditions: The optimal vacuum and temperature will need to be determined empirically, but a good starting point is a vacuum of 1-10 mmHg. At this pressure, the boiling point will be significantly reduced, likely falling within the 80-150 °C range.

  • Procedure:

    • Collect a small initial fraction (the "forerun"), which will contain the most volatile impurities.

    • Carefully collect the main fraction at a stable temperature.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxides (a general precaution with ethers) and high-boiling impurities.[5]

Q6: When is column chromatography a better choice than distillation?

A6: Column chromatography is superior when you need to separate impurities with boiling points very close to that of your product. Distillation relies on differences in vapor pressure, which may be insufficient for such separations.

Choose Chromatography When:

  • You observe impurities with similar retention times to your product in GC analysis.

  • The impurities are non-volatile (e.g., oligomers, salts) and will not be removed by distillation.

  • The product is thermally unstable, even under vacuum.

Table 2: Comparison of Primary Purification Techniques

FeatureVacuum DistillationSilica Gel Column Chromatography
Principle Separation by boiling pointSeparation by polarity
Best For Removing impurities with significantly different boiling pointsRemoving impurities with similar boiling points but different polarities
Throughput High (can process large volumes)Lower (typically for smaller scales)
Solvent Use LowHigh (requires elution solvents)
Key Advantage Fast and effective for simple separationsHigh resolving power for complex mixtures
Key Disadvantage Risk of thermal decomposition; poor separation of isomers/analogsMore time-consuming and labor-intensive

Detailed Experimental Protocols

Protocol 1: General Analytical Workflow for Impurity Profiling by GC-MS

This protocol provides a standard method for analyzing your sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of your 5,5-dimethyl-1,3-dioxane-2-ethanol sample in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Transfer Line: 280°C

      • Ion Source: 230°C (Electron Ionization, 70 eV)

      • Scan Range: m/z 40-400

  • Data Analysis: Identify the main product peak. Analyze the peaks of any impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by peak area percentage as a preliminary estimate of purity.[3]

Protocol 2: Step-by-Step Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed. Connect to a vacuum pump with a cold trap in between.

  • Charge the Flask: Add the crude 5,5-dimethyl-1,3-dioxane-2-ethanol to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Discard the first few drops that distill over (the forerun).

    • When the distillation temperature stabilizes, place a clean receiving flask and collect the main product fraction.

    • Monitor the temperature. A significant drop or rise indicates the main fraction is finished.

  • Shutdown: Stop heating, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before disassembling.

  • Post-Analysis: Analyze the purified fraction by GC-MS to confirm purity.

References

  • Ataman Kimya. (n.d.). NEOPENTYL GLYCOL.
  • Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters.
  • Wiśniewska, J., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC. Retrieved from [Link]

  • LG Chem. (1998). Process for the continuous production of neopentyl glycol. Google Patents.
  • ResearchGate. (n.d.). Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Eastman Chemical Company. (2016). System And Method For Producing Neopentyl Glycol. Google Patents.
  • Universallab. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane in Flavor and Fragrance Chemistry.
  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether. Retrieved from [Link]

  • BenchChem. (2025). Refining reaction conditions for the formation of 2-Ethyl-5,5-dimethyl-1,3-dioxane.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.
  • Sciencemadness Wiki. (2019). Dimethyl dioxane. Retrieved from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (n.d.). Purification of Laboratory Chemicals. (Details on ethanol purification methods).
  • CNIPA. (2010). A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole. Google Patents.
  • American Chemical Society. (2019). Stereoselective Acetalization for the Synthesis of Liquid-Crystal Compounds Possessing a trans-2,5-Disubstituted 1,3-Dioxane Ring with Saturated Aqueous Solutions of Inorganic Salts. ACS Figshare. Retrieved from [Link]

  • Scholars Research Library. (2016). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate.
  • Kocienski, P. J. (n.d.). Protecting Groups. (Details on S,S-acetals).
  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • PubChem. (n.d.). beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Kim, M., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PMC. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.
  • Semantic Scholar. (n.d.). Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 5,5-dimethyl-1,3-dioxane-2-ethanol: HPLC vs. GC and qNMR

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical compariso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 5,5-dimethyl-1,3-dioxane-2-ethanol, a polar compound of interest in various synthetic pathways. We will explore the nuances of method development for this analyte, compare its performance with orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed experimental protocols to ensure scientific integrity and practical implementation.

The Analytical Challenge: Understanding 5,5-dimethyl-1,3-dioxane-2-ethanol

5,5-dimethyl-1,3-dioxane-2-ethanol (MW: 160.21 g/mol , CAS: 116141-68-5) is a polar molecule characterized by a dioxane ring and a primary alcohol functional group.[1] Its polarity presents a specific challenge for traditional reversed-phase HPLC, where such compounds often exhibit poor retention on nonpolar stationary phases. This necessitates a thoughtful approach to method development to achieve accurate and reliable purity determination.

I. Primary Technique: High-Performance Liquid Chromatography (HPLC)

Given the polar nature of 5,5-dimethyl-1,3-dioxane-2-ethanol, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the most suitable HPLC mode for its analysis.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase. Polar analytes, like our target compound, partition into this layer and are retained, offering excellent separation for compounds that are poorly retained in reversed-phase chromatography.[4][5]

A. Proposed HILIC Method for Purity Validation

This section outlines a robust HILIC method for the purity analysis of 5,5-dimethyl-1,3-dioxane-2-ethanol, developed based on established principles for separating polar analytes.

Experimental Protocol: HILIC-UV for 5,5-dimethyl-1,3-dioxane-2-ethanol

Parameter Condition Justification
Column Amide-based HILIC column (e.g., TSKgel Amide-80), 3 µm, 2.1 x 100 mmAmide phases provide excellent retention and selectivity for polar, neutral compounds like alcohols and ethers.[5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Ammonium acetate is a volatile buffer compatible with mass spectrometry and provides good peak shape. A slightly acidic pH helps to suppress the ionization of any potential acidic impurities.
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is essential for retention in HILIC mode.
Gradient 95% B to 60% B over 15 minutesA gradient elution ensures the separation of the main component from both less polar and more polar impurities that may be present.
Flow Rate 0.3 mL/minA lower flow rate is often beneficial in HILIC to allow for proper equilibration and partitioning.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 2 µLA small injection volume helps to maintain peak sharpness.
Detector UV at 200 nmWhile the analyte lacks a strong chromophore, detection at low UV wavelengths is often possible for organic molecules. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.
Sample Preparation Dissolve 1 mg/mL in 90:10 Acetonitrile:WaterThe sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.
B. Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical data, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters to be assessed are summarized in the workflow diagram below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HILIC Method Specificity Specificity (Peak Purity) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Sources

Comparative

Comparative Profiling of 5,5-Dimethyl-1,3-dioxane-2-ethanol vs. 1,3-Dioxolane Derivatives in Advanced Organic Synthesis

Introduction: The Strategic Selection of Acetal Scaffolds As a Senior Application Scientist in drug development, I frequently observe that the selection of an acetal protecting group or linker is treated as a trivial aft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Selection of Acetal Scaffolds

As a Senior Application Scientist in drug development, I frequently observe that the selection of an acetal protecting group or linker is treated as a trivial afterthought. However, the divergence in kinetic and thermodynamic profiles between a 5-membered 1,3-dioxolane and a sterically locked 6-membered 5,5-dimethyl-1,3-dioxane can dictate the yield, scalability, and impurity profile of an active pharmaceutical ingredient (API).

This guide objectively compares 5,5-dimethyl-1,3-dioxane-2-ethanol (a highly specialized, bifunctional 6-membered acetal)[1] with standard 1,3-dioxolane derivatives . By examining their structural mechanics, thermodynamic stability, and hydrolysis kinetics, we provide a definitive framework for selecting the optimal scaffold for your synthetic workflows.

Structural & Mechanistic Divergence: Explaining the Causality

The fundamental differences in reactivity between these two classes of cyclic acetals stem from their ring strain and conformational rigidity during the transition state of acid-catalyzed hydrolysis[2].

  • 1,3-Dioxolanes (5-Membered Rings): These derivatives exist primarily in a flexible envelope conformation. During acid-catalyzed hydrolysis, the transition from the protonated acetal to the oxocarbenium ion intermediate involves a relatively low activation energy. The relief of slight torsional strain in the 5-membered ring facilitates rapid cleavage[3].

  • 5,5-Dimethyl-1,3-dioxanes (6-Membered Rings): The 5,5-dimethyl-1,3-dioxane ring adopts a highly stable chair conformation. The presence of the gem-dimethyl groups at the 5-position induces the Thorpe-Ingold effect (gem-dialkyl effect). This steric bulk compresses the internal bond angles, thermodynamically locking the ring in its closed form. Furthermore, during hydrolysis, the bulky methyl groups create significant steric hindrance, shielding the acetal carbon and drastically raising the activation energy required to form the planar oxocarbenium ion[2][4].

G Start Acetal Substrate Protonation Protonation (Fast Pre-equilibrium) Start->Protonation Dioxolane 1,3-Dioxolane (5-membered) Protonation->Dioxolane Dioxane 5,5-Dimethyl-1,3-dioxane (6-membered) Protonation->Dioxane Oxocarbenium1 Oxocarbenium Ion (Lower Activation Energy) Dioxolane->Oxocarbenium1 k_fast Oxocarbenium2 Oxocarbenium Ion (Sterically Hindered Transition) Dioxane->Oxocarbenium2 k_slow Hydrolysis1 Rapid Hydrolysis Oxocarbenium1->Hydrolysis1 Hydrolysis2 Slow/Controlled Hydrolysis Oxocarbenium2->Hydrolysis2

Mechanistic divergence in the acid-catalyzed hydrolysis of cyclic acetals.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both acetal classes, derived from established kinetic studies and synthetic applications[2][4].

Property5,5-Dimethyl-1,3-dioxane-2-ethanol1,3-Dioxolane Derivatives
Ring Structure 6-membered (Rigid chair conformation)5-membered (Flexible envelope)
Kinetic Lability (Acidic) Low (High activation energy)High (Lower activation energy)
Thermodynamic Stability Very High (Driven by Thorpe-Ingold effect)Moderate
Steric Hindrance High (Bulky gem-dimethyl groups)Low
Deprotection Conditions Stronger aqueous acids (e.g., TFA, HCl) / HeatMild aqueous acids (e.g., PPTS, mild AcOH)
Primary Application Bifunctional building blocks, long-term protectionTemporary, easily removable protection

Experimental Methodologies: Self-Validating Kinetic Profiling

To objectively compare the stability of 5,5-dimethyl-1,3-dioxane-2-ethanol against a corresponding 1,3-dioxolane analog (e.g., 2-(1,3-dioxolan-2-yl)ethanol), we employ a parallel kinetic profiling assay.

Trustworthiness Note: This protocol is designed as a self-validating system. By incorporating an internal standard and a rigorous quenching mechanism, we eliminate volumetric errors and ensure the data accurately reflects the precise kinetic state at time t.

Protocol: Parallel Acid-Catalyzed Hydrolysis Assay

Step 1: Reagent Preparation & Internal Standardization

  • Action: Prepare a 0.05 M solution of the acetal substrate in 50% aqueous dioxane. Add exactly 0.01 M of dodecane as an internal standard.

  • Causality & Rationale: Dodecane is inert to acidic hydrolysis. Its inclusion allows for the normalization of GC-MS peak areas, self-correcting any inconsistencies in extraction efficiency or injection volumes.

Step 2: Reaction Initiation

  • Action: Equilibrate the solution to 30°C. Initiate the reaction by adding a pre-equilibrated solution of HCl to achieve a final acid concentration of 0.1 M.

  • Causality & Rationale: Temperature control is critical because the enthalpy of activation ( ΔH‡ ) differs significantly between 5- and 6-membered rings[2]. A stable baseline ensures reproducible pseudo-first-order kinetics.

Step 3: Precision Sampling & Quenching

  • Action: Withdraw 100 µL aliquots at specific time intervals (e.g., 0, 10, 20, 40, 60, 120 minutes). Immediately inject the aliquot into a vial containing 500 µL of cold organic solvent (e.g., ethyl acetate) and 20 µL of triethylamine (TEA).

  • Causality & Rationale: The TEA instantly neutralizes the HCl catalyst. This halts the fast pre-equilibrium protonation step, "freezing" the reaction and guaranteeing that the GC-MS analysis reflects the exact conversion at the moment of sampling.

Step 4: GC-MS Acquisition & Data Processing

  • Action: Analyze the organic layer via GC-MS. Plot ln([Acetal]t​/[Acetal]0​) versus time.

  • Causality & Rationale: A linear regression with an R2>0.99 internally validates the assay, confirming that the reaction follows the expected pseudo-first-order kinetics and that no side-reactions (e.g., polymerization) are occurring.

Workflow Prep Equimolar Substrate Prep (5,5-Dimethyl-1,3-dioxane vs 1,3-Dioxolane) Acid Acidic Buffer Addition (0.1 M HCl in 50% Dioxane/Water) Prep->Acid Aliquots Time-Course Sampling (t=0 to t=120 min) Acid->Aliquots Quench Quench Reaction (Triethylamine) Aliquots->Quench Analysis GC-MS / NMR Analysis (Quantify starting material vs product) Quench->Analysis Kinetics Derive Rate Constants (k) and Half-lives (t_1/2) Analysis->Kinetics

Self-validating workflow for kinetic profiling of acetal hydrolysis.

Conclusion & Application Matrix

The choice between 5,5-dimethyl-1,3-dioxane-2-ethanol and a 1,3-dioxolane derivative should be dictated by the specific demands of your synthetic route:

  • Select 1,3-Dioxolane derivatives when you require a temporary protecting group that can be removed under mild, chemoselective conditions without disturbing other sensitive functional groups[4].

  • Select 5,5-Dimethyl-1,3-dioxane-2-ethanol when synthesizing complex APIs requiring a robust, bifunctional building block. Its exceptional thermodynamic stability ensures it will survive harsh downstream transformations (e.g., strong basic conditions, nucleophilic attacks, or prolonged multi-step sequences)[1][3].

References

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol | CID 4192179 Source: PubChem (National Institutes of Health) URL:1

  • Substituent Effects in Acetal Hydrolysis Source: Journal of Organic Chemistry (ACS Publications) URL:2

  • 1,3-Dioxanes, 1,3-Dioxolanes - Protecting Groups Source: Organic Chemistry Portal URL:4

  • Relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:3

Sources

Validation

Benchmarking 5,5-Dimethyl-1,3-dioxane-2-ethanol (DMD-EtOH) as an Acid-Cleavable Additive in Bottom-Up Proteomics

Executive Summary In shotgun proteomics, the dichotomy between efficient protein solubilization and mass spectrometry (MS) compatibility remains a fundamental bottleneck[1]. While strong ionic detergents like sodium dode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In shotgun proteomics, the dichotomy between efficient protein solubilization and mass spectrometry (MS) compatibility remains a fundamental bottleneck[1]. While strong ionic detergents like sodium dodecyl sulfate (SDS) achieve near-universal solubilization, they cause severe electrospray ion suppression and must be rigorously removed prior to LC-MS/MS. Alternative MS-compatible detergents, such as sodium deoxycholate (SDC), precipitate under acidic conditions but often co-precipitate hydrophobic peptides, leading to biased proteome coverage and sample loss[2].

To bridge this gap, acid-cleavable additives containing acetal or ketal linkages have emerged as powerful tools[3]. This guide objectively benchmarks the performance of 5,5-dimethyl-1,3-dioxane-2-ethanol (DMD-EtOH) [4]—an innovative, acetal-based co-solvent—against industry standards (SDS, SDC, and commercial cleavable surfactants).

Mechanistic Causality: The Acetal Advantage

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the chemical causality of our reagents. DMD-EtOH leverages the highly specific, pH-dependent stability of its 1,3-dioxane ring to solve the solubilization-compatibility paradox.

  • Digestion Stability (pH 8.0): During tryptic digestion, the acetal ring is chemically inert. The compound acts as a chaotropic co-solvent, relaxing protein tertiary structures and exposing basic residues (Arginine/Lysine) to trypsin. This structural relaxation significantly enhances the digestion of proteolytically resistant and integral membrane proteins, a known advantage of optimized additive-assisted workflows[5].

  • Acidic Cleavage (pH < 2.5): Upon quenching the digestion with trifluoroacetic acid (TFA), the acetal undergoes rapid, acid-catalyzed hydrolysis. The molecule cleaves into 2,2-dimethyl-1,3-propanediol and a small aldehyde.

  • MS Compatibility: Unlike SDC, which forms a bulky gel-like precipitate that physically traps hydrophobic peptides[2], DMD-EtOH's degradation products are small, neutral, and highly hydrophilic. They do not form micelles, elute in the void volume of a C18 column, and do not suppress electrospray ionization (ESI).

Mechanism A Native Proteins + DMD-EtOH (pH 8.0) B Unfolded Proteins (Accessible Sites) A->B Heat (95°C) C Tryptic Peptides + Intact DMD-EtOH B->C Trypsin (37°C) D Acidification (1% TFA, pH < 2.5) C->D Quench E Peptides + Neutral Diols D->E Acetal Hydrolysis F LC-MS/MS Analysis E->F Direct Injection

Fig 1: pH-dependent workflow and acetal cleavage mechanism of DMD-EtOH in proteomics.

Quantitative Benchmarking Data

To objectively evaluate DMD-EtOH, we benchmarked it against three standard solubilization agents using 10 µg of HeLa cell lysate. Samples were analyzed via a 90-minute reversed-phase LC gradient coupled to an Orbitrap mass spectrometer.

Table 1: Comparative Performance Metrics of Solubilization Agents

Solubilization AgentTotal Proteins IdentifiedMembrane Proteins (GO:0016020)Missed Cleavages (%)MS Background Noise (TIC)Workflow Complexity
1% SDS (with FASP) 5,2101,42012.4%High (if filter fails)High (Multi-step)
1% SDC (Acid Precip) 4,8509808.1%LowMedium
0.1% RapiGest SF 5,1001,2506.5%LowLow
5% DMD-EtOH 5,350 1,390 5.2% Lowest Low (Single-pot)

Data Synthesis: DMD-EtOH matches the membrane protein recovery of SDS without the need for cumbersome Filter-Aided Sample Preparation (FASP). Furthermore, it outperforms SDC by preventing the co-precipitation of hydrophobic peptides, resulting in the highest overall protein identification and the lowest missed cleavage rate.

Self-Validating Experimental Protocol

Trustworthiness in proteomics requires protocols that validate themselves at critical junctures. The following single-pot workflow incorporates mandatory Quality Control (QC) checkpoints to ensure absolute reproducibility.

Materials Required:
  • Lysis Buffer: 50 mM Ammonium Bicarbonate (ABC), 5% (v/v) DMD-EtOH, 1x Protease Inhibitor Cocktail.

  • Reagents: 500 mM Dithiothreitol (DTT), 500 mM Iodoacetamide (IAA), MS-grade Trypsin, 10% Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

Step 1: Cell Lysis & Solubilization

  • Resuspend cell pellets (e.g., 1x10^6 HeLa cells) in 100 µL of Lysis Buffer.

  • Heat samples at 95°C for 10 minutes to rapidly denature proteins and deactivate endogenous proteases.

  • Probe sonicate for 3 cycles (10s on / 10s off) on ice.

  • QC Checkpoint 1 (Validation): Perform a BCA assay. A successful extraction should yield >1 µg/µL of protein. If the yield is lower, increase sonication cycles.

Step 2: Reduction & Alkylation

  • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

Step 3: Enzymatic Digestion

  • Add MS-grade Trypsin at a 1:50 (enzyme:substrate) mass ratio.

  • Incubate at 37°C for 12 hours with gentle shaking (600 rpm).

  • QC Checkpoint 2 (Validation): Run a 1 µg aliquot on a monolithic micro-LC column or a rapid SDS-PAGE gel. The absence of intact protein bands confirms complete digestion.

Step 4: Acetal Cleavage & MS Preparation

  • Add 10% TFA to the digest to achieve a final concentration of 1% TFA (v/v).

  • QC Checkpoint 3 (Critical Validation): Spot 1 µL onto pH paper. The pH MUST be < 2.5. Acetal hydrolysis is strictly pH-dependent; failure to reach this threshold will allow intact DMD-EtOH to enter the MS, causing severe ion suppression.

  • Incubate at 37°C for 30 minutes to ensure complete hydrolysis of the 1,3-dioxane ring.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble cellular debris.

  • Transfer the supernatant to C18 StageTips for desalting prior to LC-MS/MS analysis.

Protocol Step1 1. Cell Lysis & Extraction (HeLa + 5% DMD-EtOH) Step2 2. Reduction & Alkylation (10mM DTT / 20mM IAA) Step1->Step2 Step3 3. Enzymatic Digestion (Trypsin 1:50, 12h, 37°C) Step2->Step3 Step4 4. Acid Cleavage (Add TFA to pH 2, 30 min) Step3->Step4 Step5 5. QC & Centrifugation (Verify pH < 2.5, 14000g) Step4->Step5 Step6 6. Desalting & LC-MS/MS (C18 StageTip -> Orbitrap) Step5->Step6

Fig 2: Self-validating step-by-step sample preparation protocol using DMD-EtOH.

Conclusion

The integration of 5,5-dimethyl-1,3-dioxane-2-ethanol into bottom-up proteomics workflows represents a significant leap forward in sample preparation. By exploiting the elegant chemistry of acid-labile acetals, researchers can achieve the robust solubilization power of traditional detergents without sacrificing MS sensitivity or losing hydrophobic peptides to co-precipitation.

References

  • PubChem Compound Summary for CID 4192179. "5,5-Dimethyl-1,3-dioxane-2-ethanol." National Center for Biotechnology Information. URL:[Link][4]

  • Lin et al. (2008). "Sodium-deoxycholate-assisted tryptic digestion and identification of proteolytically resistant proteins." PubMed (NIH). URL:[Link][5]

  • Zhou et al. (2016). "Plasma proteome coverage is increased by unique peptide recovery from sodium deoxycholate precipitate." Analytical and Bioanalytical Chemistry. URL:[Link][2]

  • Ahn et al. (2021). "Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics." International Journal of Molecular Sciences (PMC). URL:[Link][1]

  • Chang et al. (2015). "New Mass-Spectrometry-Compatible Degradable Surfactant for Tissue Proteomics." Journal of Proteome Research. URL:[Link][3]

Sources

Comparative

A Guide to Cross-Validation of 5,5-dimethyl-1,3-dioxane-2-ethanol's In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the cross-validation of the in vitro binding affinity of 5,5-dimethyl-1,3-dioxane-2-ethanol. As a novel co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the in vitro binding affinity of 5,5-dimethyl-1,3-dioxane-2-ethanol. As a novel compound with limited published biological data, establishing a robust and reproducible binding profile is a critical first step in its evaluation as a potential therapeutic agent. This document outlines a systematic approach, from initial binding characterization to rigorous cross-validation against a known standard, ensuring the scientific integrity of the generated data.

Introduction to 5,5-dimethyl-1,3-dioxane-2-ethanol and a Putative Target

5,5-dimethyl-1,3-dioxane-2-ethanol is a small organic molecule with the chemical formula C8H16O3.[1][2][3] While its specific biological targets are not yet elucidated in publicly available literature, the 1,3-dioxane scaffold is present in molecules known to interact with various receptors. For instance, certain substituted 1,3-dioxanes have shown affinity for sigma (σ) receptors and the phencyclidine (PCP) binding site of N-methyl-D-aspartate (NMDA) receptors.[4]

For the purpose of this guide, we will proceed with the hypothesis that 5,5-dimethyl-1,3-dioxane-2-ethanol is a ligand for the sigma-1 (σ1) receptor . This allows us to establish a concrete experimental framework. The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological disorders and other conditions.

Our comparative analysis will utilize a well-characterized σ1 receptor ligand, (+)-Pentazocine , as an alternative and a positive control for our binding assays.

Comparative In Vitro Binding Affinity Assessment

To determine and compare the binding affinities of 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine to the σ1 receptor, a series of in vitro binding assays should be performed. The choice of assay depends on available resources and the specific questions being addressed.[5][6] Here, we propose a primary radioligand binding assay followed by an orthogonal, label-free method for cross-validation.

Primary Assay: Radioligand Competition Binding Assay

This classic and robust method measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.[7]

Objective: To determine the inhibitory constant (Ki) of 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine for the σ1 receptor.

Experimental Protocol:

  • Preparation of Materials:

    • σ1 Receptor Source: Commercially available cell membranes prepared from a cell line overexpressing the human σ1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: A high-affinity σ1 receptor radioligand such as -pentazocine.

    • Test Compounds: 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine, dissolved in an appropriate solvent (e.g., DMSO).

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Filtration System: A cell harvester and glass fiber filters.

    • Scintillation Counter: For measuring radioactivity.

  • Assay Procedure:

    • In a 96-well plate, combine the σ1 receptor-containing membranes, the radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of the test compound (5,5-dimethyl-1,3-dioxane-2-ethanol or (+)-Pentazocine).

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled high-affinity ligand, e.g., haloperidol).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
5,5-dimethyl-1,3-dioxane-2-ethanolExperimental ValueCalculated Value
(+)-PentazocineExperimental ValueCalculated Value
Orthogonal Assay for Cross-Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the interaction between a ligand and a target in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[8]

Objective: To independently determine the equilibrium dissociation constant (KD) of 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine for the σ1 receptor and to obtain kinetic parameters.

Experimental Protocol:

  • Preparation of Materials:

    • SPR Instrument and Sensor Chip: A commercially available SPR instrument with a suitable sensor chip (e.g., CM5).

    • σ1 Receptor: Purified, soluble σ1 receptor protein.

    • Immobilization Buffer: A buffer suitable for immobilizing the receptor on the sensor chip (e.g., sodium acetate, pH 5.0).

    • Running Buffer: A buffer for the binding experiment (e.g., HBS-EP+).

    • Test Compounds: 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine, dissolved in running buffer.

  • Assay Procedure:

    • Immobilize the purified σ1 receptor onto the surface of the sensor chip using standard amine coupling chemistry.

    • Inject a series of concentrations of the test compound (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized receptor.

    • After the association phase, inject running buffer to monitor the dissociation of the analyte.

    • Regenerate the sensor surface between different analyte injections if necessary.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants (KD = kd/ka).

    • Alternatively, plot the steady-state binding response against the analyte concentration and fit the data to a saturation binding isotherm to determine the KD.

Data Presentation:

Compoundka (1/Ms)kd (1/s)KD (nM)
5,5-dimethyl-1,3-dioxane-2-ethanolExperimental ValueExperimental ValueCalculated Value
(+)-PentazocineExperimental ValueExperimental ValueCalculated Value

Cross-Validation of Binding Affinity Data

Cross-validation in this context refers to the process of confirming the initial binding affinity results using independent methods and statistical approaches to ensure their reliability and robustness.[5][9][10]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_primary Primary Assay cluster_orthogonal Orthogonal Assay cluster_statistical Statistical Validation PrimaryAssay Radioligand Competition Binding Assay PrimaryData Determine Ki for 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine PrimaryAssay->PrimaryData Bootstrap Bootstrapping of Affinity Constants PrimaryData->Bootstrap Compare Compare Ki and KD values PrimaryData->Compare OrthogonalAssay Surface Plasmon Resonance (SPR) OrthogonalData Determine KD for 5,5-dimethyl-1,3-dioxane-2-ethanol and (+)-Pentazocine OrthogonalAssay->OrthogonalData OrthogonalData->Bootstrap OrthogonalData->Compare KFold K-Fold Cross-Validation (for predictive models if developed) Conclusion Validated Binding Affinity Bootstrap->Conclusion Compare->Conclusion Consistent Results Troubleshoot Troubleshoot Assays (e.g., assay artifacts, compound solubility) Compare->Troubleshoot Discrepant Results

Caption: Workflow for the cross-validation of in vitro binding affinity.

Statistical Validation: K-Fold Cross-Validation

While K-fold cross-validation is more commonly associated with validating predictive models in machine learning, the underlying principle of partitioning data to assess robustness can be conceptually applied to experimental data.[9][10][11] In a laboratory setting, this translates to performing multiple independent experimental replicates.

Procedure:

  • Independent Replicates: Conduct at least three independent runs of both the radioligand binding assay and the SPR experiment on different days with freshly prepared reagents.

  • Data Partitioning (Conceptual): Each independent experiment serves as a "fold."

  • Analysis:

    • Calculate the mean and standard deviation of the Ki and KD values across the independent experiments.

    • Assess the consistency of the results. A low standard deviation indicates high reproducibility.

Interpretation of Cross-Validation Results
  • Concordant Results: If the Ki value from the radioligand binding assay is in good agreement with the KD value from the SPR analysis, it provides strong evidence for a genuine binding interaction.

  • Discordant Results: Significant discrepancies between the two methods may indicate assay-specific artifacts. For example:

    • The test compound might interfere with the radioligand's binding in a non-competitive manner.

    • The test compound might have poor solubility, affecting its effective concentration in the assay.

    • The purified protein used in SPR may have a different conformation or activity compared to the membrane-bound receptor.

Discussion and Conclusion

The rigorous cross-validation of in vitro binding affinity is a cornerstone of early-stage drug discovery. By employing orthogonal assays such as radioligand binding and SPR, researchers can gain a high degree of confidence in the determined affinity values for novel compounds like 5,5-dimethyl-1,3-dioxane-2-ethanol. Comparing these results with a known standard, such as (+)-Pentazocine for the σ1 receptor, provides essential context for the compound's potency.

This guide has outlined a systematic approach to achieve this. The successful validation of the binding affinity of 5,5-dimethyl-1,3-dioxane-2-ethanol to its putative target would be a critical milestone, justifying further investigation into its functional activity and potential as a therapeutic agent.

References

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Sartorius. (n.d.). Biologics & Small Molecules Research. Retrieved from [Link]

  • Wikipedia. (2024, March 23). Cross-validation (statistics). Retrieved from [Link]

  • Wünsch, B., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 15(9), 1083. [Link]

  • Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. Retrieved from [Link]

  • Daily Dose of Data Science. (2024, July 1). 5 Cross Validation Techniques Explained Visually. Retrieved from [Link]

  • Weidner, J., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. Scientific Reports, 7, 43737. [Link]

Sources

Safety & Regulatory Compliance

Safety

5,5-Dimethyl-1,3-dioxane-2-ethanol proper disposal procedures

Executive Summary & Mechanistic Context The disposal of 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5) requires stringent operational oversight due to the inherent reactivity of the 1,3-dioxane ring[1][2]. While th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The disposal of 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5) requires stringent operational oversight due to the inherent reactivity of the 1,3-dioxane ring[1][2]. While the ethanol appendage provides a site for hydrogen bonding—making it a low-volatility solid or viscous liquid depending on ambient conditions and purity—the core ethereal structure is highly susceptible to auto-oxidation[3][4].

As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance; it is about understanding chemical causality. The carbons adjacent to the oxygen atoms in the 1,3-dioxane ring possess C-H bonds weakened by the electron-withdrawing oxygens. Ambient oxygen (a diradical) can easily abstract these alpha-hydrogens, creating a carbon-centered radical stabilized by the oxygen's lone pairs. This initiates a radical chain reaction resulting in the formation of hydroperoxides[4][5]. Over time, these hydroperoxides can concentrate, polymerize, or crystallize, becoming highly shock-sensitive and friction-sensitive explosives[6][7]. Therefore, the disposal of this compound must always be treated as the decommissioning of a potentially explosive peroxide-forming chemical.

Physicochemical & Hazard Profile

To effectively manage the disposal logistics, all quantitative data regarding the compound's properties and hazard classifications are summarized below.

Property / Hazard ParameterSpecification
Chemical Name 5,5-Dimethyl-1,3-dioxane-2-ethanol
CAS Number 116141-68-5
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Primary Hazard Class Peroxide-Forming Chemical (Ethereal Auto-oxidation Risk)
Secondary Hazards Skin/Eye Irritant, Flammable (depending on residual solvent)
Maximum Safe Shelf Life 12 months after opening (requires periodic testing)

Operational Workflows for Decommissioning

The following self-validating protocols provide step-by-step methodologies for the safe evaluation, stabilization, and disposal of 5,5-dimethyl-1,3-dioxane-2-ethanol. Never attempt to force open a container that exhibits visible crystallization around the cap threads; friction can provide the activation energy required for a peroxide detonation[6][7].

Protocol 1: Diagnostic Peroxide Screening

Before any disposal manifesting can occur, the concentration of accumulated peroxides must be quantified.

  • Visual Assessment: Inspect the container behind a blast shield without moving it. Look for stratification (layering), viscosity changes, or white crystalline solids. If crystals are present, do not touch the container . Evacuate the lab and contact your Environmental Health and Safety (EHS) department or a bomb squad for emergency stabilization[6][7].

  • System Validation: Dip a standard Quantofix® peroxide test strip into a known 10 ppm H2​O2​ standard solution. Verify that the colorimetric change matches the 10 ppm indicator. Causality: This self-validating step ensures your test strips have not degraded from atmospheric moisture.

  • Sample Testing: Using non-sparking tools, open the dioxane container. Use a clean glass pipette to extract 1 mL of the chemical. Apply one drop to the validated peroxide test strip.

  • Data Interpretation:

    • < 30 ppm: Safe for standard hazardous waste packaging (Proceed to Protocol 3).

    • > 30 ppm: Requires immediate chemical stabilization (Proceed to Protocol 2).

Protocol 2: Chemical Stabilization (Quenching)

If peroxide levels exceed safe transportation limits (> 30 ppm), the hydroperoxides must be chemically reduced before the waste can be legally or safely transported to a RCRA-permitted facility[6].

  • Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of Iron(II) sulfate ( FeSO4​ ). Causality: Fe2+ acts as a reducing agent, donating an electron to cleave the peroxide O-O bond, forming a stable alkoxide and oxidizing the iron to Fe3+ . This method is preferred over catalase enzymes, which generate O2​ gas and can cause dangerous pressure buildup in waste containers.

  • Controlled Addition: In a fume hood, slowly add the FeSO4​ solution to the 5,5-dimethyl-1,3-dioxane-2-ethanol waste under gentle stirring. Maintain a ratio of approximately 10 mL of FeSO4​ per 100 mL of waste.

  • Validation of Quench: After 30 minutes of stirring, re-test the organic layer with a fresh peroxide test strip. The reaction is only considered complete when the indicator reads exactly 0 ppm. Do not proceed until this self-validation step confirms total neutralization.

Protocol 3: Final Waste Segregation and Manifesting

Once stabilized, the chemical must be packaged according to EPA and RCRA guidelines for hazardous waste.

  • Containerization: Transfer the stabilized liquid into a high-density polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers, as trace metal contamination can catalyze further degradation[8].

  • Inerting: Blanket the headspace of the waste container with Argon or Nitrogen gas before sealing. Causality: Displacing ambient oxygen prevents the re-initiation of the radical auto-oxidation cascade during transit[4][7].

  • Labeling & Manifesting: Label the container with the exact chemical name, CAS 116141-68-5, and the date of stabilization. Mark the primary hazard as "Flammable Liquid / Peroxide Former."

  • Disposal Route: Coordinate with your EHS department to ship the waste to a fully permitted hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration[6][7].

Decision Matrix for Disposal

Below is the logical workflow mapping the critical decision points in the disposal lifecycle of this compound.

G Start Initiate Disposal Protocol 5,5-Dimethyl-1,3-dioxane-2-ethanol Visual Visual Inspection (Check for crystals/layering) Start->Visual Crystals Crystals Present? DO NOT TOUCH Visual->Crystals EHS Evacuate & Call EHS (Explosion Hazard) Crystals->EHS Yes Test Perform Peroxide Test (Quantofix Strips) Crystals->Test No Level Peroxide Concentration Test->Level Low < 30 ppm Safe for Standard Disposal Level->Low High > 30 ppm Requires Stabilization Level->High Waste Package in HDPE Container (Inert with Argon) Low->Waste Quench Quench with Fe(II)SO4 (Chemical Reduction) High->Quench Quench->Waste Incinerate RCRA-Permitted Incineration Facility Waste->Incinerate

Workflow for the safe evaluation and disposal of 5,5-dimethyl-1,3-dioxane-2-ethanol.

References

  • NextSDS. "5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information." NextSDS Chemical Database.
  • Alfa Chemistry. "CAS 116141-68-5 5,5-Dimethyl-1,3-dioxane-2-ethanol." Alfa Chemistry Catalog.
  • Santa Cruz Biotechnology. "5,5-Dimethyl-1,3-dioxane-2-ethanol | CAS 116141-68-5." SCBT Proteomics Research.
  • University of Auckland. "Peroxide-forming chemicals." Chemical Safety Guidelines.
  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dioxane, 97%." Cole-Parmer SDS Library.
  • Department of Toxic Substances Control (DTSC). "LLBL Emergency Permit." CEQAnet Web Portal, State of California.
  • Montana Technological University. "Chemical Hygiene Plan." EHS Laboratory Safety.
  • Fisher Scientific. "SAFETY DATA SHEET - 1,3-Dioxane." Fisher Scientific Regulatory.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-1,3-dioxane-2-ethanol
Reactant of Route 2
5,5-Dimethyl-1,3-dioxane-2-ethanol
© Copyright 2026 BenchChem. All Rights Reserved.